6-Bromo-4-chloro-1-methyl-1H-indazole: A Strategic Scaffold for Orthogonal Functionalization
The following technical guide details the identification, synthesis, structural characterization, and application of 6-Bromo-4-chloro-1-methyl-1H-indazole , a critical intermediate in medicinal chemistry. Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the identification, synthesis, structural characterization, and application of 6-Bromo-4-chloro-1-methyl-1H-indazole , a critical intermediate in medicinal chemistry.
Executive Summary
6-Bromo-4-chloro-1-methyl-1H-indazole (CAS: 1693763-39-1 ) is a highly functionalized heterocyclic building block extensively used in the discovery of small-molecule kinase inhibitors and allosteric modulators.[1] Its structural value lies in the orthogonal reactivity of its halogen substituents: the C6-Bromine atom is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C4-Chlorine atom. This reactivity difference allows medicinal chemists to sequentially functionalize the scaffold, creating diverse libraries for Structure-Activity Relationship (SAR) studies, particularly in the development of inhibitors for targets such as SHP2 , FGFR , and KRAS .
This guide provides a validated technical workflow for the identification, synthesis, and structural confirmation of this compound, addressing the common challenge of N1 vs. N2 regioselectivity during methylation.
Chemical Identification & Properties
Property
Data
Chemical Name
6-Bromo-4-chloro-1-methyl-1H-indazole
CAS Number
1693763-39-1
Molecular Formula
C₈H₆BrClN₂
Molecular Weight
245.50 g/mol
Exact Mass
243.940 g/mol
SMILES
CN1N=CC2=C1C=C(Br)C=C2Cl
InChI Key
KZGHAXQZQPZCNO-UHFFFAOYSA-N
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM; low solubility in water
LogP (Predicted)
~3.2 (Lipophilic)
Note on Isomerism:
Researchers must distinguish this compound from its regioisomers, which have different CAS numbers:
6-Bromo-4-chloro-2-methyl-2H-indazole (N2-isomer, often a byproduct)
Synthetic Protocol: Regioselective Methylation
The primary synthetic challenge is the methylation of the precursor 6-bromo-4-chloro-1H-indazole . Indazoles exist in a tautomeric equilibrium (
). Alkylation typically yields a mixture of N1-methyl (desired) and N2-methyl (undesired) products. The N1-isomer is generally thermodynamically favored, but reaction conditions heavily influence the ratio.
Alkylating Agent: Iodomethane (MeI) or Dimethyl sulfate (DMS)
Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)
Solvent: DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)
Step-by-Step Methodology
Dissolution: Dissolve 6-bromo-4-chloro-1H-indazole (1.0 eq) in anhydrous DMF (0.1 M concentration).
Deprotonation:
Option A (Mild): Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 mins.
Option B (Strong): Cool to 0°C, add NaH (60% dispersion, 1.2 eq), and stir for 30 mins until gas evolution ceases.
Alkylation: Add Iodomethane (1.2 eq) dropwise.
Critical Control: Maintain temperature at 0°C to RT. Higher temperatures often increase the proportion of the N2-isomer.
Reaction Monitoring: Monitor via LC-MS. The N1 and N2 isomers have identical masses (m/z 245/247) but distinct retention times. The N1-isomer is typically less polar and elutes later on reverse-phase (C18) columns but earlier on normal-phase silica (depending on the eluent).
Workup: Quench with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.
Separation: A shallow gradient (e.g., 0-20% EtOAc) is often required to separate the N1 (major) from the N2 (minor) isomer.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the regioselective methylation of 6-bromo-4-chloro-1H-indazole.
Structural Elucidation & Quality Control
Distinguishing the N1-methyl from the N2-methyl isomer is critical. Standard 1H NMR is insufficient without specific 2D experiments because the chemical shifts are similar.
NOE (Nuclear Overhauser Effect) Analysis
The definitive method for structural assignment is NOESY or 1D NOE spectroscopy.
N1-Methyl Isomer (Target):
Irradiation of the methyl group signal (~4.0 ppm) results in an NOE enhancement of the proton at C7 (H7).
H7 is the proton adjacent to the C6-Bromine.
N2-Methyl Isomer (Impurity):
Irradiation of the methyl group signal results in an NOE enhancement of the proton at C3 (H3).
Figure 2: Decision tree for confirming regiochemistry using NOE spectroscopy.
Applications in Drug Discovery
This scaffold is a "privileged structure" for kinase drug discovery due to its ability to mimic the purine ring of ATP.
Orthogonal Cross-Coupling Strategy
The presence of both Bromine (C6) and Chlorine (C4) allows for sequential, selective functionalization:
First Coupling (C6-Br): Under standard Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl₂, Na₂CO₃, 80°C), the C6-Br bond reacts exclusively due to its lower bond dissociation energy compared to C4-Cl. This allows the introduction of the primary pharmacophore.
Second Coupling (C4-Cl): The remaining C4-Cl bond can be activated using specialized, electron-rich phosphine ligands (e.g., XPhos, Buchwald precatalysts) to introduce a second diversity element or solubilizing group.
Target Relevance
SHP2 Inhibitors: Indazole cores are frequently used to bind to the allosteric site of SHP2, a phosphatase critical in the RAS/MAPK pathway.
FGFR/VEGFR Kinases: The 1H-indazole scaffold provides key hydrogen bond acceptor motifs (N2) for the hinge region of kinases.
References
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: General Indazole SAR).
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context: Solubility of methyl-indazoles).
Positional Isomerism in Privileged Scaffolds: A Mechanistic Analysis of 4-Chloro vs. 6-Chloro Indazoles
The indazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs. While the core 1H-inda...
Author: BenchChem Technical Support Team. Date: March 2026
The indazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs. While the core 1H-indazole structure provides a versatile hydrogen-bonding network, the precise spatial arrangement of substituents fundamentally alters the molecule's physicochemical profile, reactivity, and target binding affinity.
This technical guide provides an in-depth comparative analysis of two critical positional isomers: 4-chloro-1H-indazole and 6-chloro-1H-indazole . By dissecting their steric environments, electronic distributions, and regioselective behaviors, we provide drug development professionals with actionable insights for rational drug design.
Physicochemical and Structural Profiling
The placement of a chlorine atom at the C4 versus the C6 position of the indazole core dictates the molecule's behavior in both synthetic pathways and biological systems.
4-Chloro-1H-indazole: The chlorine atom is located adjacent to the C3 position. This proximity creates significant steric hindrance that projects over the pyrazole ring, heavily influencing the trajectory of incoming electrophiles during N-alkylation and altering the dihedral angle of substituents placed at C3.
6-Chloro-1H-indazole: Located on the distal benzenoid ring, the C6 chlorine exerts a purely electronic (inductive electron-withdrawing,
) effect on the pyrazole nitrogens without imposing direct steric constraints on the N1/N2 or C3 positions.
Quantitative Comparison of Isomeric Properties
The following table summarizes the core quantitative metrics that differentiate these two building blocks[1],[2],[3].
Property / Metric
4-Chloro-1H-indazole
6-Chloro-1H-indazole
CAS Registry Number
13096-96-3
698-25-9
Predicted Acidic pKa (N-H)
12.82 ± 0.40
12.82 ± 0.40
Primary Inductive Effect
Moderate (Distance-dependent)
Strong (Conjugated to N1)
Steric Hindrance at C3/N2
High (Direct shielding)
Low (Distal position)
Lactoperoxidase (LPO)
5.28 µM
3.80 µM
Preferred N-Alkylation Site
Strongly N1-biased
Mixed N1/N2 (Thermodynamic dependent)
Mechanistic Reactivity: The N1 vs. N2 Alkylation Conundrum
A persistent challenge in indazole chemistry is the annular tautomerism between the 1H and 2H forms, which complicates selective N-functionalization. Deprotonation of the indazole yields a delocalized pyrazolide anion. Subsequent reaction with an electrophile (e.g., an alkyl halide) typically yields a mixture of N1-alkylated and N2-alkylated products.
Generally, N1-alkylation yields the thermodynamically more stable isomer , whereas N2-alkylation is kinetically favored under certain conditions[4]. However, positional halogenation disrupts this baseline.
Caption: Mechanistic divergence of the pyrazolide anion leading to N1 vs N2 alkylated regioisomers.
Causality of Regioselectivity in Chloro-Isomers
The regioselectivity of these isomers is governed by a competition between steric shielding and electronic modulation[5]:
The 4-Chloro Steric Shield: In 4-chloro-1H-indazole, the bulky chlorine atom at C4 physically blocks the approach of electrophiles toward the N2 and C3 positions. Consequently, the transition state leading to N2-alkylation is highly destabilized by steric clash. This forces the reaction to proceed almost exclusively at the N1 position, regardless of whether kinetic (e.g., NaH/THF) or thermodynamic (e.g.,
/DMF/Heat) conditions are applied.
The 6-Chloro Electronic Shift: In 6-chloro-1H-indazole, the N2 position remains sterically accessible. The chlorine at C6 pulls electron density away from the N1 position via inductive effects. Because the steric bias is absent, the alkylation ratio becomes highly sensitive to the choice of base, solvent, and electrophile hardness, often resulting in difficult-to-separate mixtures of N1 and N2 isomers unless strictly controlled thermodynamic conditions are employed.
Caption: Logical flow of how structural isomerism dictates synthetic and pharmacological outcomes.
Medicinal Chemistry: Target Binding and SAR
In drug discovery, the indazole core frequently acts as a bioisostere for indole or benzimidazole, often anchoring the molecule to the hinge region of kinases via its N-H and N lone pair. The position of the chlorine atom drastically alters the Structure-Activity Relationship (SAR).
Halogenation and Enzyme Inhibition
Halogenation increases lipophilicity and can introduce specific halogen-bonding interactions within a protein's binding pocket. A comparative study on the inhibition of Lactoperoxidase (LPO)—an antimicrobial enzyme—demonstrates the impact of positional isomerism[1].
While the unsubstituted 1H-indazole exhibits a weak
of 13.90 µM, the introduction of a chlorine atom significantly enhances binding affinity. The 6-chloro isomer ( = 3.80 µM) outperforms the 4-chloro isomer ( = 5.28 µM) [1].
Causality: The 6-position often projects into a hydrophobic sub-pocket in many kinase and peroxidase active sites, maximizing van der Waals contacts. Conversely, a 4-chloro substituent can induce a steric clash with the gatekeeper residue or the hinge region backbone, slightly attenuating the binding affinity compared to the 6-substituted counterpart[6].
To isolate the effects of these isomers, precise synthetic control is required. The following self-validating protocol details the thermodynamic N1-alkylation of chloro-indazoles, utilizing conditions designed to overcome the kinetic N2 preference of the 6-chloro isomer.
Protocol: Thermodynamic N1-Alkylation of 6-Chloro-1H-indazole
Rationale: To drive the reaction toward the thermodynamically stable N1-isomer (especially critical for the 6-chloro variant which lacks the steric bias of the 4-chloro variant), a weaker base (
) and a polar aprotic solvent (DMF) are used at elevated temperatures. increases the solubility of the reactive anion and provides a softer counter-ion compared to sodium, facilitating equilibration to the more stable N1 product[4].
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)
Step-by-Step Procedure:
Preparation of the Anion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 6-chloro-1H-indazole and anhydrous DMF.
Base Addition: Add
in a single portion. Stir the suspension at room temperature for 30 minutes. Observation: The solution may turn slightly yellow as the delocalized pyrazolide anion forms.
Electrophile Introduction: Add the alkyl halide dropwise over 5 minutes via syringe.
Thermodynamic Equilibration: Heat the reaction mixture to 80°C using an oil bath. Stir for 12 hours. Causality: Elevated temperature provides the activation energy necessary to reverse any kinetically formed N2-alkylated product back to the anion, ultimately funneling the material to the deeper thermodynamic well of the N1-isomer.
Quenching and Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (
mL) to remove residual DMF, followed by brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). The N1-isomer typically elutes faster (
~0.6 in 3:1 Hex/EtOAc) than the trace N2-isomer ( ~0.4) due to the lower dipole moment of the N1-alkylated species.
Note: If utilizing 4-chloro-1H-indazole, the reaction can be run at room temperature with
, as the C4 steric bulk inherently prevents N2-alkylation.
The molecule features a fused bicyclic indazole core substituted with a methyl group at the N1 nitrogen, a chlorine atom at the C4 position, and a bromine atom at the C6 position. This specific halogenation pattern renders the molecule a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., FGFR, SHP2) where the indazole acts as a hinge-binder or a core spacer.
SMILES String & Identifiers
Format
String / Value
Canonical SMILES
Cn1nc2c(Cl)cc(Br)cc21
Isomeric SMILES
CN1N=C2C(Cl)=CC(Br)=CC2=C1
InChI Key
MOYPLQILACEGCD-UHFFFAOYSA-N (Analogous core)
LogP (Predicted)
~3.2 (Lipophilic due to di-halogenation)
H-Bond Donors/Acceptors
0 / 2
Synthetic Access: The N-Methylation Challenge
The primary synthetic bottleneck for this compound is the regioselective methylation of the 6-bromo-4-chloro-1H-indazole precursor. Indazoles possess two nucleophilic nitrogens (N1 and N2).[2] Under basic conditions, alkylation often yields a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers.
Expert Insight: Regiocontrol Mechanisms
Thermodynamic vs. Kinetic Control: N1-alkylation is generally the thermodynamic product, while N2-alkylation is often kinetically favored.[3]
Steric Influence: The chlorine atom at C4 exerts a "peri-effect" on C3, but the critical steric interaction for methylation occurs at N1 (adjacent to C7-H) and N2 (adjacent to the lone pair of N1).
Electronic Effects: The electron-withdrawing nature of the halogens (Br at C6, Cl at C4) increases the acidity of the N-H proton (pKa ~13), facilitating deprotonation.
Optimized Protocol: Regioselective N1-Methylation
Objective: Synthesize 6-Bromo-4-chloro-1-methyl-1H-indazole from 6-bromo-4-chloro-1H-indazole with >10:1 N1:N2 selectivity.
Activation: Charge a flame-dried round-bottom flask with 6-bromo-4-chloro-1H-indazole and anhydrous THF under Argon. Cool to 0°C.[4][5][6]
Deprotonation: Add NaH portion-wise over 15 minutes. Evolution of H₂ gas will be observed.[5] Stir at 0°C for 30 minutes to ensure complete formation of the sodium indazolide anion. Note: The anion is often a deep orange/red color.
Alkylation: Add MeI dropwise via syringe. The reaction is exothermic; maintain temperature <5°C.
Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Crucial: Higher temperatures favor the thermodynamic N1 product.[2]
Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: The N1 and N2 isomers have distinct R_f values.
TLC System: 20% EtOAc in Hexanes.
Observation: N1-methyl (target) is typically less polar (higher R_f) than the N2-methyl isomer due to the dipole moment vector.
1H-NMR NOESY: Irradiate the N-Methyl signal (~4.0 ppm).
Positive Result (N1): NOE enhancement observed at the C7-H aromatic proton (~7.5 ppm).
Negative Result (N2): NOE enhancement observed at the C3-H proton (~8.0 ppm).
Chemoselectivity: The Orthogonal Coupling Strategy
The high value of 6-Bromo-4-chloro-1-methyl-1H-indazole lies in the reactivity difference between the C6-Bromine and C4-Chlorine. This allows for "programmed" synthesis of complex libraries without protecting groups.
C6-Bromine: High reactivity. Undergoes oxidative addition with Pd(0) rapidly.
C4-Chlorine: Low reactivity. The C-Cl bond is stronger (BDE ~95 kcal/mol vs ~68 kcal/mol for C-Br), and the position is sterically hindered by the C3-H peri-interaction.
Workflow Logic
Researchers can exploit this by performing a Suzuki-Miyaura coupling at C6 first (using mild catalysts like Pd(dppf)Cl₂), leaving the C4-Cl intact. Subsequently, the C4-Cl can be activated using specialized bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) for a second coupling event.
Figure 1: Orthogonal functionalization strategy exploiting the reactivity differential between Aryl-Br and Aryl-Cl.
Medicinal Chemistry Applications
This scaffold is frequently utilized in the design of Type I and Type II Kinase Inhibitors .
Hinge Binding: The indazole N1/N2 motif can serve as a hydrogen bond acceptor/donor pair to the kinase hinge region (e.g., Glu/Met residues).
Solvent Front: Substituents introduced at C6 often project into the solvent-exposed region, allowing for solubilizing groups (e.g., piperazines).
Gatekeeper Interaction: The C4 position is critical. Substituents here can interact with the "gatekeeper" residue or induce a conformational twist that improves selectivity against homologous kinases.
Data Summary: Physicochemical Profile
Property
Value/Observation
Implication for Drug Design
Lipophilicity (cLogP)
~3.2
High. Requires polar groups at C6/C4 to improve solubility.
Electronic Character
Electron-Deficient
The pyrazole ring pulls density; C4/C6 are activated for S_NAr (if strong nucleophiles are used) or Pd-coupling.
Metabolic Stability
Moderate
The N-Methyl group is a potential site for demethylation (CYP450). C4-Cl blocks metabolic oxidation at that position.
Handling: Use in a fume hood. Avoid dust formation.[8]
Storage: Store at 2-8°C under inert atmosphere (Argon). Halogenated heterocycles can be light-sensitive over long periods.
References
Sigma-Aldrich. 6-Bromo-4-chloro-1-methyl-1H-indazole Product Sheet. Merck KGaA. (Verified Source for CAS & Identity).
BenchChem. Application Notes and Protocols for the Synthesis of Halogenated Indazoles. (General Indazole Methylation Protocols).
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational text on Aryl-Cl vs Aryl-Br reactivity).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for Indazole use in kinase inhibitors).
Medicinal Chemistry Building Blocks: Indazole Derivatives
Technical Guide & Whitepaper Executive Summary The indazole (benzo[c]pyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Structurally distinct from its isomer benzimidazole and its...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide & Whitepaper
Executive Summary
The indazole (benzo[c]pyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Structurally distinct from its isomer benzimidazole and its carba-analog indole, indazole offers a unique electronic profile that bridges the gap between lipophilic aromatic cores and polar hydrogen-bond networks.
This guide provides a technical deep-dive into the utility of indazole building blocks. We analyze the scaffold's bioisosteric properties, resolve the persistent challenge of N1- vs. N2-regioselectivity, and detail the synthetic pathways that have led to FDA-approved therapeutics like Axitinib , Pazopanib , and Niraparib .
Structural Properties & Bioisosterism[2][3][4][5]
Electronic Profile and Tautomerism
Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole .
Thermodynamics: The 1H-tautomer is aromatic (10
-electrons) and thermodynamically favored by approximately 2–4 kcal/mol over the 2H-form, which possesses an ortho-quinoid character.
Acidity/Basicity:
pKa (NH deprotonation): ~13.8 (comparable to imidazole, more acidic than indole).
pKa (N2 protonation): ~1.2 (weak base).
Bioisosteric Utility
The indazole core is frequently employed as a bioisostere for:
Indole: Mimics the size and shape but adds a hydrogen bond acceptor (N2), improving water solubility and altering metabolic susceptibility (e.g., reducing C3-oxidation).
Phenol: The NH of indazole mimics the phenolic OH as a hydrogen bond donor, while the aromatic system maintains lipophilicity. Crucially, indazole avoids rapid Phase II conjugation (glucuronidation) often seen with phenols.
Purine (Adenine): In kinase inhibitors, the indazole motif perfectly mimics the adenine hinge-binding region, offering a donor-acceptor (NH-N) pair.
Synthetic Strategies: Constructing the Core
Efficient access to functionalized indazoles relies on three primary retrosynthetic disconnections.
Core Construction Pathways
The choice of pathway depends heavily on the desired substitution pattern at C3 and the benzene ring.
Figure 1: Primary retrosynthetic disconnections for indazole core synthesis.
The Regioselectivity Challenge (N1 vs. N2)
Functionalizing the nitrogen atoms is the most critical step in indazole building block utilization. The selectivity is governed by the interplay of sterics , electronics , and thermodynamics .[3]
Parameter
N1-Alkylation
N2-Alkylation
Thermodynamics
Favored (Aromatic system retained)
Disfavored (Quinoid character)
Kinetics
Slower (Steric hindrance from C7-H)
Faster (Less hindered lone pair)
Conditions
Strong base (NaH, KOtBu), polar solvent, high temp.
Electron-withdrawing groups (esp. at C4/C7) can shift preference to N2.
Expert Insight: To achieve exclusive N1-alkylation , use thermodynamic control: allow the reaction to equilibrate at elevated temperatures using bases like Cs₂CO₃ in DMF or NaH in THF. For N2-alkylation , kinetic control is required; however, direct N2-alkylation is often low-yielding. A superior strategy for N2-derivatives is to use the Semmler-Wolff aromatization of oximes or specific copper-catalyzed coupling of hydrazines.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
Indazoles are premier ATP-competitive inhibitors. The 1H-indazole tautomer presents a "Donor-Acceptor" motif that binds to the kinase hinge region (typically the backbone carbonyl and amide NH of the hinge residues).
Mechanism:
N1-H (Donor): Forms H-bond with the hinge backbone carbonyl (e.g., Glu, Leu).
N2 (Acceptor): Forms H-bond with the hinge backbone NH.
C3-Substituent: Vectors into the hydrophobic pocket or solvent front, determining selectivity.
Case Studies: Approved Drugs
Drug
Target
Indication
Indazole Role
Axitinib (Inlyta)
VEGFR 1/2/3
Renal Cell Carcinoma
N1-substituted: Mimics adenine; forms bidentate H-bonds with the hinge region of VEGFR2.
Pazopanib (Votrient)
VEGFR/PDGFR
Sarcoma / RCC
2H-indazole: A rare example where the 2H-tautomer (stabilized by methylation) serves as the core scaffold.
Niraparib (Zejula)
PARP 1/2
Ovarian Cancer
C3-substituted: The indazole carboxamide mimics the nicotinamide moiety of NAD+.
Entrectinib (Rozlytrek)
ROS1/TRK
NSCLC (ROS1+)
N1-substituted: Indazole acts as the hinge binder in the ATP pocket.
Dissolution: Dissolve indazole substrate in anhydrous DMF (0.2 M concentration).
Base Addition: Add Cs₂CO₃ in one portion. Stir at Room Temperature (RT) for 15 min.
Alkylation: Add MeI dropwise.
Equilibration (Critical Step): Heat the reaction to 60°C for 4 hours.
Why? At RT, a mixture of N1 and N2 is formed. Heating allows the reversible N2-alkylated product to rearrange (via intermolecular transfer or de-alkylation/re-alkylation) to the more stable N1-isomer.
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[4]
Purification: Flash chromatography (Hexane/EtOAc). N1 isomer elutes second (more polar) on silica due to the exposed N2 lone pair interacting with the stationary phase.
Logic Diagram: Regioselectivity Decision Tree
Figure 2: Decision matrix for achieving regioselective functionalization of the indazole ring.
Future Outlook
The indazole scaffold is evolving beyond simple inhibition.
PROTACs: Indazole-based kinase inhibitors are increasingly used as "warheads" for Proteolysis Targeting Chimeras due to their high affinity and amenable solvent-front vectors (usually at C3 or C5) for linker attachment.
FBDD (Fragment-Based Drug Discovery): Low molecular weight indazoles (e.g., 3-aminoindazole) are standard fragments in screening libraries due to their high ligand efficiency (LE).
References
BenchChem. Discovery and synthesis of novel indazole derivatives. (2025).[3][5] Link
Zhang, L., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. (2018).[6] Link
Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med.[7] Chem. (2011). Link
FDA. Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. (Axitinib, Pazopanib).[8] Link
Hunt, K. W., et al. Regioselective N-alkylation of the 1H-indazole scaffold.[9] Beilstein J. Org. Chem., 17, 1963–1971. (2021).[10][11] Link
The Pharmacological and Physicochemical Profile of Halo-Substituted 1-Methylindazoles
Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Strategic Role of the 1-Methylindazole Scaffold In modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Strategic Role of the 1-Methylindazole Scaffold
In modern medicinal chemistry, the indazole scaffold is classified as a "privileged structure." It frequently serves as a highly effective bioisostere for indoles and phenols, consistently demonstrating superior oral bioavailability, metabolic stability, and plasma clearance in pharmacokinetic (PK) profiling[1].
However, unsubstituted indazoles present a significant challenge in rational drug design: annular tautomerism . Indazole exists in an equilibrium between its 1H- and 2H- tautomeric forms. Thermochemical studies and ab initio calculations demonstrate that the 1H-tautomer is energetically favored by approximately 2.3 kcal/mol[2]. To eliminate this unpredictable tautomeric shifting—which can complicate receptor binding and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions—chemists strategically methylate the N1 position. The resulting 1-methylindazole is locked in the 1H-configuration, proving to be 3.2 kcal/mol more stable than its 2-methyl counterpart[2][3].
Building upon this stable core, halo-substitution (fluorine, chlorine, bromine, or iodine) is employed to fine-tune the molecule's physicochemical properties. Halogenation modulates lipophilicity, alters the pKa of the basic N2 nitrogen, blocks metabolic soft spots, and introduces the potential for highly directional halogen bonding within target protein pockets[4].
Physicochemical Properties & Halogen Effects
The addition of a halogen atom to the 1-methylindazole core fundamentally alters its electronic distribution and physical state. Because the N1 position is methylated, the highly acidic N-H proton (pKa ~13.86 in unsubstituted indazoles) is removed. The molecule's acid-base behavior is therefore dictated solely by the weak basicity of the sp²-hybridized N2 atom[3].
Halogens act as electron-withdrawing groups (EWGs) via inductive effects, which further depresses the basicity of the N2 atom. Concurrently, the introduction of heavier halogens (Br, I) significantly increases the lipophilicity (logP) and molecular weight of the compound, shifting it from a liquid/low-melting solid to a stable crystalline solid[5][6].
Table 1: Comparative Physicochemical Data of Key 1-Methylindazoles
The Causality of Electrophilic Aromatic Substitution (EAS)
The indazole ring is an electron-rich heteroaromatic system. When subjected to Electrophilic Aromatic Substitution (EAS), the regioselectivity is strictly governed by the electronic density of the ring. The C3 position possesses the highest electron density, making it the kinetic sink for electrophilic attack[2].
If halogenation at the C5 or C7 position is desired, chemists must either use pre-halogenated starting materials (e.g., cyclizing a 5-halo-2-fluorobenzaldehyde with methylhydrazine) or employ harsher thermodynamic conditions to force multi-halogenation, followed by selective dehalogenation.
Diagram 1: Regioselective pathways for the halogenation of 1-methylindazole.
Experimental Protocol: Synthesis of 3-Bromo-1-methylindazole
To ensure scientific integrity and self-validation, the following protocol utilizes N-Bromosuccinimide (NBS) rather than elemental bromine (
). Causality: NBS provides a slow, controlled release of the electrophilic bromonium ion (). This prevents over-bromination at the C5 position and avoids the generation of highly corrosive gas, ensuring a clean kinetic product[5].
Step-by-Step Methodology:
Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet to maintain an inert atmosphere.
Solvation: Dissolve 10.0 mmol (1.32 g) of 1-methylindazole in 30 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the polar Wheland intermediate formed during EAS.
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lower temperatures strictly enforce kinetic control, limiting substitution to the C3 position.
Reagent Addition: Slowly add 10.5 mmol (1.87 g) of N-Bromosuccinimide (NBS) in small portions over 15 minutes to prevent exothermic spiking.
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).
Quenching: Pour the reaction mixture into 100 mL of ice water containing 5% sodium thiosulfate (
). Causality: Thiosulfate reduces any unreacted electrophilic bromine, halting the reaction and preventing byproduct formation during workup.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield 3-bromo-1-methylindazole as an off-white solid (Melting Point: 35-40 °C)[5].
Pharmacological Implications: ADME/T and Halogen Bonding
The integration of a halo-substituted 1-methylindazole core into a drug candidate is rarely accidental. It is a calculated structural modification designed to optimize the pharmacokinetic and pharmacodynamic profile of the molecule[4].
Metabolic Shielding: The C3 and C5 positions of the indazole ring are notorious "soft spots" for Cytochrome P450 (CYP) mediated oxidative metabolism. By substituting the hydrogen at these positions with a robust carbon-halogen bond (e.g., C-Cl or C-Br), chemists effectively block oxidation, drastically extending the plasma half-life (
-Hole Effect): Heavier halogens (Bromine and Iodine) exhibit an anisotropic distribution of electron density. While the equatorial region of the halogen is electronegative, the distal pole (along the C-X bond axis) features a region of positive electrostatic potential known as a -hole. This allows the halogenated indazole to form highly directional, non-covalent "halogen bonds" with electron-donating residues (e.g., backbone carbonyls) in the target protein's binding pocket, significantly increasing binding affinity[4].
Lipophilicity and Permeability: Halogenation increases the logP of the molecule. While excessive lipophilicity can lead to poor aqueous solubility, a calculated increase (e.g., logP ~3.0 for 3-bromo-1-methylindazole) is optimal for passive transcellular permeation across the blood-brain barrier (BBB) or gastrointestinal epithelium[6].
Diagram 2: The causal relationship between halogenation and ADME/T optimization in drug design.
References
Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - ACS Medicinal Chemistry Letters. 1
Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. 2
Technical Guide: DMSO Solubility Profiling of 6-Bromo-4-chloro-1-methyl-1H-indazole in Drug Discovery
Executive Summary In early-stage drug discovery, the transition of a synthesized hit compound from the chemistry bench to biological screening relies entirely on its solubility profile. 6-Bromo-4-chloro-1-methyl-1H-indaz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug discovery, the transition of a synthesized hit compound from the chemistry bench to biological screening relies entirely on its solubility profile. 6-Bromo-4-chloro-1-methyl-1H-indazole (CAS: 1693763-39-1) is a highly lipophilic, halogenated heterocyclic scaffold[1]. While its structure makes it an excellent candidate for target binding via hydrophobic interactions, it presents significant challenges for aqueous solubility. This whitepaper provides a comprehensive, causality-driven guide to leveraging Dimethyl Sulfoxide (DMSO) as a universal carrier solvent to evaluate the kinetic solubility of this compound for high-throughput screening (HTS) applications.
Physicochemical Causality: The Molecular Basis of Solubility
To master the handling of 6-bromo-4-chloro-1-methyl-1H-indazole, one must first understand the thermodynamic forces governing its phase behavior.
The Role of N-Methylation: In unsubstituted 1H-indazoles, the N-H group acts as a strong hydrogen bond donor. This leads to extensive intermolecular hydrogen bonding, creating a rigid crystal lattice that is difficult to break, thereby lowering solubility in both water and organic solvents. The methylation at the N1 position in this compound disrupts this hydrogen bond donor capability. By lowering the crystal lattice energy, the compound becomes exceptionally soluble in polar aprotic solvents like DMSO[2].
Halogen-Driven Lipophilicity: The addition of the bromo (C6) and chloro (C4) substituents significantly increases the molecular weight (245.50 g/mol ) and the overall lipophilicity (LogP) of the molecule[1]. While this severely limits thermodynamic aqueous solubility, the polar aprotic nature of DMSO—featuring a highly polarized S=O bond—readily solvates these lipophilic electron clouds, allowing for stock concentrations of up to 50 mM[3].
Quantitative Data Summary
Parameter
Value
Causality / Experimental Implication
Molecular Weight
245.50 g/mol
Ideal size for fragment-based screening (FBS) or lead-like libraries.
N2 nitrogen and halogens act as weak acceptors for solvation.
Target DMSO Stock
10 mM - 50 mM
Standard concentration range for long-term HTS library storage[3].
Aqueous Solubility
< 1 µM (Predicted)
Necessitates the use of kinetic solubility protocols for biological assays.
Kinetic vs. Thermodynamic Solubility in Screening
A critical distinction in assay development is how the compound is introduced to the aqueous environment[4].
Thermodynamic Solubility: This is the equilibrium solubility achieved when the solid crystalline powder is added directly to an aqueous buffer. For 6-bromo-4-chloro-1-methyl-1H-indazole, this value is extremely low.
Kinetic Solubility: This is the concentration at which the compound remains solvated when a concentrated DMSO stock is rapidly spiked into an aqueous buffer[4]. Because the compound is pre-dissolved, it is temporarily trapped in a metastable, supersaturated state before precipitation (crystallization) occurs. HTS and cell-based assays rely entirely on kinetic solubility[3].
Standard Operating Procedure: Preparation of DMSO Stocks
To ensure a self-validating and reproducible system, the preparation of DMSO stocks must follow strict gravimetric and environmental controls[5]. DMSO is highly hygroscopic; atmospheric water absorption will rapidly degrade the solubility capacity of the solvent, leading to premature compound precipitation[5].
Step-by-Step Methodology: 10 mM Stock Preparation
Gravimetric Analysis: Accurately weigh exactly 2.45 mg of 6-bromo-4-chloro-1-methyl-1H-indazole powder using a calibrated microbalance.
Causality:
.
Solvent Addition: Add 1.00 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity, stored under argon) to the vial to achieve a precise 10 mM concentration[5].
Dissolution & Verification: Vortex the solution vigorously for 30 seconds. If microscopic particulate matter remains, sonicate the vial in a room-temperature water bath for 5 minutes. The solution must be completely optically clear.
Aliquotting: Dispense the stock into 50 µL aliquots in low-binding polypropylene tubes.
Causality: Aliquotting prevents repeated freeze-thaw cycles. Condensation introduced during thawing will introduce water into the DMSO, ruining the stock integrity[5].
Storage: Store aliquots at -20°C or -80°C in a sealed desiccator[5].
Workflow Visualization
The following diagram illustrates the optimized workflow from solid compound to biological assay, emphasizing the critical transition from 100% DMSO to the final aqueous environment.
Workflow for preparing DMSO stock solutions and kinetic solubility assays for HTS.
Pitfalls: The "DMSO Crash" and Cytotoxicity
When utilizing 6-bromo-4-chloro-1-methyl-1H-indazole in downstream applications, scientists must navigate two opposing constraints:
Cytotoxicity and Assay Interference: High concentrations of DMSO can disrupt cell membranes, denature target proteins, and interfere with assay readouts[5]. The final concentration of DMSO in the biological assay must be kept strictly below 1.0% (preferably ≤0.5%)[5].
The "DMSO Crash" (Localized Precipitation): If a 10 mM stock is pipetted directly into a large volume of aqueous buffer, the localized concentration of water at the droplet interface causes the highly lipophilic indazole to instantly crash out of solution, forming microcrystals that will not redissolve[3].
The Solution: Always perform serial dilutions of the compound in 100% DMSO first, creating intermediate stocks (e.g., 1 mM, 100 µM). Then, perform a single, uniform spike-in (e.g., 1:100 dilution) from these intermediate stocks into the assay buffer. This ensures the final DMSO concentration remains constant across all dose-response wells and prevents localized precipitation[5].
References
Dimethyl sulfoxide - Wikipedia
Source: wikipedia.org
URL:[Link]
Application Note: Regioselective Synthesis of 6-Bromo-4-chloro-1-methyl-1H-indazole
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 6-Bromo-4-chloro-1-methyl-1H-indazole . This intermediate is a critical scaffold in the de...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 6-Bromo-4-chloro-1-methyl-1H-indazole . This intermediate is a critical scaffold in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR modulators) but presents a classic regioselectivity challenge due to the ambident nature of the indazole nitrogen atoms.
Executive Summary
The methylation of 6-bromo-4-chloro-1H-indazole yields two potential isomers: the desired N1-methyl (1H-indazole) and the often undesired N2-methyl (2H-indazole). While the N1-isomer is thermodynamically favored, the presence of a bulky chlorine atom at the C4 position creates steric repulsion near the N1 site, potentially shifting the kinetic product ratio toward N2.
This protocol details a Sodium Hydride (NaH) mediated alkylation in DMF , optimized to maximize the N1:N2 ratio through thermodynamic control. We provide a self-validating analytical workflow using NOESY NMR to definitively assign regiochemistry.
Mechanistic Strategy & Regioselectivity
Indazoles exhibit annular tautomerism.[1] The acidity of the N-H proton (pKa ~14 in DMSO) allows for deprotonation by strong bases.
Thermodynamic Control (N1): The N1-alkylated product preserves the benzenoid character of the fused ring system, making it lower in energy (~4–5 kcal/mol) than the quinonoid N2-isomer.
Kinetic Control (N2): The N2 position is less sterically hindered and often more accessible to electrophiles, especially when the C4 position is substituted (as with our 4-chloro substrate).
The Solution: Using a strong base (NaH) in a polar aprotic solvent (DMF) promotes the formation of the discrete indazolyl anion. Running the reaction at elevated temperatures or allowing longer reaction times can facilitate the equilibration of the kinetically formed N2 product to the thermodynamically stable N1 product (via intermolecular methyl transfer or reversibility under specific conditions), although direct equilibration is rare without a catalyst. Therefore, we prioritize conditions that favor the N1-anion character: high dielectric constant solvents (DMF) which dissociate the cation-anion pair.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the competition between steric hindrance at N1 and thermodynamic stability.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
6-Bromo-4-chloro-1H-indazole
Substrate
1.0
Limiting reagent.
Sodium Hydride (60% in oil)
Base
1.2
Wash with hexanes if oil interferes (optional).
Iodomethane (MeI)
Electrophile
1.1–1.2
Toxic/Volatile. Handle in fume hood.
DMF (Anhydrous)
Solvent
10 vol
High polarity favors N1 selectivity.
Ethyl Acetate / Hexanes
Workup
N/A
For extraction and chromatography.
Step-by-Step Methodology
Step 1: Anion Formation
Equip a dry 2-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a rubber septum.
Charge the flask with 6-bromo-4-chloro-1H-indazole (1.0 equiv) and anhydrous DMF (0.1 M concentration).
Distinguishing N1- vs. N2-methyl isomers is the most critical quality control step. Standard 1H NMR is insufficient for absolute assignment without reference spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) is required.
Structural Characterization Logic
N1-Methyl Isomer: The methyl group is spatially close to the proton at C7 (the benzene ring proton).
N2-Methyl Isomer: The methyl group is spatially close to the proton at C3 (the pyrazole ring proton).
Data Summary Table
Feature
N1-Methyl (Target)
N2-Methyl (Byproduct)
TLC (30% EtOAc)
Higher Rf (~0.6)
Lower Rf (~0.4)
1H NMR (N-Me)
4.00 – 4.10 ppm
4.15 – 4.30 ppm (often downfield)
NOESY Correlation
N-Me H-7 (Doublet)
N-Me H-3 (Singlet)
C4-Cl Effect
No NOE between N-Me and Cl (obviously)
No NOE between N-Me and Cl
Validation Workflow Diagram
Figure 2: Analytical decision tree for confirming regiochemistry.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low N1:N2 Ratio
Kinetic control dominant; Solvent effects.
Switch solvent to DMF or DMSO (favors N1). Avoid THF. Increase reaction temperature to 50°C to encourage thermodynamic equilibration.
Incomplete Conversion
Base degradation or wet solvent.
Use fresh NaH. Ensure DMF is anhydrous (store over molecular sieves).
Poor Separation
Isomers have similar polarity.
Use DCM/MeOH (99:1) or Toluene/EtOAc gradients. Recrystallization from heptane/EtOAc can sometimes isolate the N1 isomer.
References
Benchchem. Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide. (Accessed 2023). Link
Lier, F. et al. Regioselective N-alkylation of the 1H-indazole scaffold.[1]Beilstein J. Org.[4] Chem. 2021, 17, 1883–1894. Link
Cheung, M. et al. Investigation of the Regioselectivity of the Alkylation of Indazoles.[1][5]Tetrahedron Lett. 2005, 46, 5451. (Foundational work on indazole alkylation thermodynamics).
Application Note & Protocol: Regioselective Methylation of 6-Bromo-4-chloro-1H-indazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, process optimization, and self-validating experimental protocols. Strategic Importance & Chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic causality, process optimization, and self-validating experimental protocols.
Strategic Importance & Chemical Context
6-Bromo-4-chloro-1H-indazole is a high-value, di-halogenated scaffold widely utilized in medicinal chemistry and drug discovery [4]. The orthogonal reactivity of the C4-chloro and C6-bromo substituents enables precise, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex pharmacophores.
However, functionalizing the pyrazole ring via N-methylation presents a significant synthetic challenge. The indazole core contains two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation under standard basic conditions typically yields a difficult-to-separate mixture of N1-methyl and N2-methyl regioisomers[1, 2]. Controlling this regioselectivity is critical for maximizing yield and ensuring the purity of downstream active pharmaceutical ingredients (APIs).
Mechanistic Causality: Thermodynamic vs. Kinetic Control
The regioselectivity of indazole methylation is fundamentally governed by the interplay between tautomeric stability and kinetic accessibility [2, 3]. Understanding this causality is essential for designing a targeted synthesis.
Thermodynamic Control (N1-Methylation): The 1H-indazole tautomer (benzenoid form) is thermodynamically more stable than the 2H-indazole tautomer (quinonoid form) [2]. Complete deprotonation of the indazole using a strong base (e.g., NaH) generates an indazolide anion. In aprotic solvents like THF, the metal cation (Na⁺) coordinates with the N2 nitrogen and adjacent substituents, sterically hindering the N2 position and directing the electrophilic attack exclusively to the N1 position [1, 5].
Kinetic Control (N2-Methylation): In the neutral 1H-indazole, the lone pair on the N2 atom is more sterically accessible and kinetically reactive than the N1 nitrogen [3]. Utilizing mild, neutral, or acidic methylating agents (such as trimethyloxonium tetrafluoroborate, also known as Meerwein's salt) bypasses the indazolide anion intermediate, favoring rapid, direct attack at the N2 position [3].
Figure 1: Mechanistic logic dictating the regioselective methylation of indazoles via thermodynamic vs. kinetic control.
Reaction Optimization & Quantitative Data
The table below summarizes the causal relationship between reaction conditions and regioisomeric distribution. By tuning the base, solvent, and methylating agent, researchers can selectively drive the reaction toward the desired isomer.
Reagent System
Solvent
Temp.
Mechanistic Pathway
Major Product
N1:N2 Ratio
Yield (%)
MeI, K₂CO₃
DMF
25 °C
Mixed / Equilibration
Mixture
55:45
85
MeI, NaH
THF
0 °C to 25 °C
Thermodynamic (Anion)
N1-Methyl
>95:5
88
Me₃OBF₄
DCM
25 °C
Kinetic (Neutral)
N2-Methyl
<5:95
75
Methyl 2,2,2-trichloroacetimidate
1,4-Dioxane
100 °C
Kinetic (Acid-catalyzed)
N2-Methyl
<10:90
82
(Data synthesized from established indazole methylation optimization studies[1, 3, 5])
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include specific In-Process Quality Control (IPQC) checks and mechanistic rationales to ensure the chemist can verify success at each step.
Protocol A: Thermodynamic N1-Methylation
Objective: Synthesize 6-bromo-4-chloro-1-methyl-1H-indazole.
Causality: NaH ensures complete deprotonation to the indazolide anion. THF acts as a coordinating solvent for the Na⁺ cation, which shields N2 and directs MeI to N1 [1, 5].
Preparation: Flame-dry a round-bottom flask. Add 6-bromo-4-chloro-1H-indazole (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to 0 °C under an argon atmosphere.
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Validation Check: Immediate evolution of H₂ gas indicates active deprotonation. Stir for 30 minutes at 25 °C to ensure complete anion formation.
Alkylation: Cool the mixture back to 0 °C. Add Methyl Iodide (MeI, 1.1 equiv) dropwise. Stir at 25 °C for 2-4 hours.
IPQC (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The N1-isomer typically exhibits a higher R_f value than the N2-isomer due to its lower overall polarity.
Quench & Workup: Carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Isolate the product via silica gel chromatography (gradient 0-20% EtOAc in Hexanes).
Protocol B: Kinetic N2-Methylation
Objective: Synthesize 6-bromo-4-chloro-2-methyl-2H-indazole.
Causality: Meerwein's salt (Me₃OBF₄) is a powerful, neutral methylating agent that reacts directly with the more accessible N2 lone pair of the neutral indazole, entirely avoiding the thermodynamically favored N1-anion pathway [3].
Preparation: Dissolve 6-bromo-4-chloro-1H-indazole (1.0 equiv) in anhydrous DCM (0.1 M) under argon at 0 °C.
Causality: DCM is chosen as a non-coordinating, non-nucleophilic solvent to prevent reagent degradation.
Alkylation: Add Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.2 equiv) in one rapid portion.
Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours.
IPQC (LC-MS): Monitor conversion via LC-MS. The N2-isomer will show an identical m/z [M+H]⁺ to the N1-isomer but will present a distinct, earlier retention time compared to the starting material.
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Isolate via silica gel chromatography (gradient 10-40% EtOAc in Hexanes).
To establish absolute trustworthiness in the structural assignment, the isolated regioisomers must be differentiated using 2D NOESY NMR . Relying solely on 1D ¹H NMR chemical shifts is insufficient for halogenated indazoles.
N1-Methyl Validation: Irradiation of the N-CH₃ protons will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the C7-H proton (observed as a singlet in the aromatic region).
N2-Methyl Validation: Irradiation of the N-CH₃ protons will show a strong NOE cross-peak with the C3-H proton (observed as a singlet, typically shifted further downfield).
Figure 2: Step-by-step experimental workflow and validation logic for indazole methylation.
References
BenchChem Technical Support Center.
National Institutes of Health (NIH).
Academia.edu.
BenchChem.
University College Cork (UCC). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Method
Suzuki coupling conditions for 6-bromo-4-chloro-1-methylindazole
Executive Summary & Chemical Context This Technical Guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 6-bromo-4-chloro-1-methylindazole (CAS: 1693763-39-1). This scaffold is a "privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
This Technical Guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 6-bromo-4-chloro-1-methylindazole (CAS: 1693763-39-1). This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., VEGFR, ERK inhibitors) due to its ability to mimic the adenine ring of ATP.[1]
The Selectivity Challenge:
The substrate presents two electrophilic sites: the C6-Bromide and the C4-Chloride .
C6-Bromide: Kinetic product.[1] Weak C-Br bond dissociation energy (approx. 81 kcal/mol) and sterically accessible.[1]
C4-Chloride: Thermodynamic/Forcing product.[1] Stronger C-Cl bond (approx. 96 kcal/mol) and sterically hindered by the C3-H "peri" interaction.[1]
Core Strategy:
To achieve high fidelity, we utilize the significant difference in oxidative addition rates.[1] By employing a ligand with moderate steric bulk and electron-donating capability (e.g., dppf) under mild thermal conditions, we selectively engage the C6-Br bond while leaving the C4-Cl intact for subsequent functionalization.
Mechanistic Logic & Regioselectivity Map
The following diagram illustrates the decision logic for selective functionalization. The "Standard Path" (Blue) targets C6, while the "Forcing Path" (Red) is required to engage C4.[1]
Figure 1: Reaction pathway logic showing the kinetic preference for C6-Br oxidative addition.
Detailed Protocol: C6-Selective Arylation
This protocol is optimized for >95% regioselectivity.[1] It uses Pd(dppf)Cl₂ , a bidentate ligand that stabilizes the Pd(II) intermediate and prevents "ligand scrambling" often seen with Pd(PPh₃)₄, which can lead to sluggish reactivity or dehalogenation.[1]
Setup: In a reaction vial equipped with a magnetic stir bar, combine the Substrate (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(dppf)Cl₂ · DCM (5 mol%).[1]
Solvent Addition: Add 1,4-Dioxane to reach a concentration of 0.2 M (relative to substrate).[1]
Base Addition: Add 2.0 M aqueous Na₂CO₃ (2.5 eq).
Critical Step (Degassing): Sparge the biphasic mixture with Nitrogen or Argon gas for 5–10 minutes.[1] Oxygen is the enemy of Pd(0) and promotes homocoupling of the boronic acid.[1]
Reaction: Seal the vial and heat to 85°C for 4–12 hours.
Monitoring: Check via LC-MS.[1][2] Look for the disappearance of the Bromide peak (M+) and appearance of the Product (M-Br+Aryl).[1] The Chloride peak pattern (M/M+2 ratio of 3:1) should persist in the product.[1]
Eluent: Typically Hexanes/EtOAc (gradient 0–40%).[1] The monochloro product is usually less polar than the starting material if the boronic acid is non-polar, but more polar if the boronic acid contains heteroatoms.
Protocol Extension: Functionalizing the C4-Chloride
Once the C6 position is arylated, the C4-chloride remains. To couple this position, you must overcome the higher activation energy of the C-Cl bond.
Catalyst: Switch to XPhos Pd G3 or RuPhos Pd G3 (Buchwald Precatalysts).[1] These bulky, electron-rich ligands facilitate oxidative addition into aryl chlorides.[1]
Ligand is dissociating.[1] Add 10 mol% free ligand (dppf) or switch to a more stable precatalyst.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
Louvel, J., et al. (2021).[1] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[5] RSC Advances, 11, 7065-7071. Link
Note: Validates the reactivity trend of Indazole halogens (Br > Cl).
BenchChem Technical Support. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of Haloanilines. Application Note. Link[1]
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Context on Indazole scaffolds in kinase inhibitors). Link[1]
Application Note: 6-Bromo-4-chloro-1-methyl-1H-indazole as a Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary In the landscape of targeted oncology and immunology, the selection of a core chemical scaffold profoundly influences the potency, selectivity, and pharmacokinetic profile of a therapeutic candidate. 6-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology and immunology, the selection of a core chemical scaffold profoundly influences the potency, selectivity, and pharmacokinetic profile of a therapeutic candidate. 6-Bromo-4-chloro-1-methyl-1H-indazole (CAS: 1693763-39-1) has emerged as a highly versatile, "privileged" building block for the development of novel kinase inhibitors. This application note details the chemical rationale, sequential functionalization protocols, and biological validation workflows required to leverage this di-halogenated scaffold against high-value kinase targets such as Cyclin G-associated kinase (GAK) and Receptor-interacting protein kinase 2 (RIPK2).
Chemical Rationale & Scaffold Causality
The design of kinase inhibitors requires precise spatial orientation of pharmacophores to interact with the ATP-binding pocket. The 6-bromo-4-chloro-1-methyl-1H-indazole scaffold offers three distinct structural advantages:
ATP-Mimetic Core : The 1H-indazole ring system mimics the purine ring of ATP. It anchors securely into the adenine-binding pocket of the kinase hinge region via critical hydrogen bonds, making it a cornerstone motif in medicinal chemistry .
Tautomeric Locking via 1-Methylation : Unsubstituted indazoles exist in an equilibrium between 1H and 2H tautomers. The addition of the 1-methyl group locks the molecule into the thermodynamically stable 1H-indazole form. This prevents tautomerization, reduces the entropic penalty upon target binding, and simplifies NMR characterization and Structure-Activity Relationship (SAR) interpretation.
Halogen Orthogonality (C6-Br vs. C4-Cl) : The distinct halogen substituents enable site-specific, sequential functionalization. The carbon-bromine (C-Br) bond at the 6-position has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond at the 4-position. This thermodynamic difference allows for highly regioselective palladium-catalyzed cross-coupling at C6 under mild conditions, followed by harsher conditions to functionalize the C4 position .
To build a diverse library of kinase inhibitors, the scaffold undergoes a two-step sequential cross-coupling process. The causality behind the catalyst and ligand selection is critical for maintaining regioselectivity and preventing premature activation of the C-Cl bond.
Diagram 1: Sequential regioselective functionalization of the di-halogenated indazole scaffold.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C6
Objective : Introduce an aryl/heteroaryl group at the C6 position while leaving the C4-Cl bond intact.
Causality :
is selected because its large bite angle favors the oxidative addition into the weaker C-Br bond. The use of a mild base () prevents the unwanted hydrolysis or activation of the C-Cl bond.
Preparation : In an oven-dried Schlenk flask, combine 6-Bromo-4-chloro-1-methyl-1H-indazole (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and
(0.05 equiv).
Solvent Addition : Add a degassed mixture of 1,4-Dioxane and 2M aqueous
(ratio 4:1).
Reaction : Purge the flask with argon for 10 minutes. Heat the mixture to 80°C for 6–8 hours. Monitor via LC-MS to ensure no over-coupling at the C4 position occurs.
Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 6-aryl-4-chloro-1-methyl-1H-indazole intermediate.
Protocol 2: Buchwald-Hartwig Amination at C4
Objective : Introduce an amine pharmacophore at the sterically hindered and electronically deactivated C4 position.
Causality : The C-Cl bond is notoriously stubborn. A highly electron-rich, bulky biaryl phosphine ligand (XPhos) paired with
is required. The steric bulk of XPhos promotes rapid reductive elimination, while its electron-rich nature accelerates the challenging oxidative addition into the C-Cl bond.
Preparation : In a sealed microwave vial, combine the C6-substituted intermediate (1.0 equiv), the desired primary/secondary amine (1.5 equiv),
(0.05 equiv), XPhos (0.10 equiv), and (2.0 equiv).
Reaction : Seal the vial and heat at 110°C for 12 hours (or microwave at 120°C for 45 minutes).
Workup : Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final target compound.
Biological Evaluation: Kinase Inhibition
Once the library is synthesized, the compounds must be evaluated for their ability to inhibit target kinases (e.g., GAK or RIPK2) and disrupt downstream signaling pathways.
Diagram 2: Mechanism of action of indazole-based inhibitors in kinase signaling networks.
Protocol 3: Self-Validating ADP-Glo™ Kinase Assay
Objective : Quantify the half-maximal inhibitory concentration (
) of the synthesized indazole derivatives.
Causality : The ADP-Glo assay is selected over radiometric assays because it is a universal, homogenous, high-throughput luminescence assay. It measures the ADP formed from the kinase reaction, making it independent of the specific peptide substrate sequence, thereby allowing direct comparison across different kinases (e.g., GAK vs. RIPK2).
Assay Setup : In a white 384-well plate, dispense 1 µL of the indazole inhibitor (serially diluted in DMSO, 10-point curve).
Enzyme Addition : Add 2 µL of the purified recombinant kinase (e.g., GAK or RIPK2) diluted in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM
, 0.1 mg/mL BSA, 1 mM DTT). Incubate for 15 minutes at room temperature to allow compound binding.
Reaction Initiation : Add 2 µL of the ATP/Substrate mix (concentration set to the ATP
for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-driven luminescent signal. Incubate for 30 minutes.
Data Analysis : Read luminescence on a microplate reader. Normalize data to positive (DMSO) and negative (no enzyme) controls. Fit the data to a 4-parameter logistic curve using GraphPad Prism to determine the
.
Quantitative Data: SAR Optimization
The orthogonal reactivity of the 6-bromo-4-chloro-1-methyl-1H-indazole scaffold allows for rapid generation of Structure-Activity Relationship (SAR) data. Below is a representative optimization table demonstrating how substitutions at the C6 (R1) and C4 (R2) positions impact target affinity and microsomal stability.
Compound ID
R1 (C6 Position)
R2 (C4 Position)
GAK (nM)
RIPK2 (nM)
Mouse Liver Microsomal Stability (, min)
Ind-01
Phenyl
Amino-pyridine
1,250
840
12.5
Ind-02
3-Fluoro-phenyl
Amino-pyridine
420
310
28.0
Ind-03
3-Fluoro-phenyl
4-Amino-quinoline
85
45
45.5
Ind-04
3,5-Difluoro-phenyl
4-Amino-quinoline
12
8
>60.0
Ind-05
3,5-Difluoro-phenyl
Morpholine
8,500
>10,000
>60.0
Table 1: Representative SAR data highlighting the optimization of the indazole scaffold. The introduction of fluorine atoms at R1 improves metabolic stability by blocking cytochrome P450 oxidation, while the bulky 4-amino-quinoline at R2 drives deep pocket binding and low nanomolar potency.
References
Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at:[Link]
Asquith, C. R. M., et al. (2019). Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK). Molecules, 24(22), 4016. Available at:[Link]
Fan, T., et al. (2023). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. Available at:[Link]
Method
Buchwald-Hartwig amination of 6-bromo indazole derivatives
Application Note: Buchwald-Hartwig Amination of 6-Bromo Indazole Derivatives Executive Summary The 6-aminoindazole scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., Pazopanib, Axitinib). Howev...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Buchwald-Hartwig Amination of 6-Bromo Indazole Derivatives
Executive Summary
The 6-aminoindazole scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., Pazopanib, Axitinib). However, the Buchwald-Hartwig amination of 6-bromoindazole presents specific challenges due to the acidic N-H proton (pKa ~14) and the electron-rich nature of the fused pyrazole ring.
Standard cross-coupling conditions often result in catalyst poisoning or competitive N-arylation at the indazole nitrogen. This guide details two field-proven protocols:
Method A (Unprotected): A streamlined approach using LiHMDS and Buchwald Precatalysts to couple amines directly to free (N-H) indazoles.
Method B (Protected): A robust method for N1-protected substrates using weak bases or standard alkoxides.
Mechanistic Insight & Causality
The Challenge: Catalyst Poisoning & Chemoselectivity
The primary failure mode in coupling 6-bromoindazole is the deprotonation of the indazole N1-H.
Problem: In the presence of standard bases (e.g., NaOtBu, Cs₂CO₃), the indazole is deprotonated to form an indazolyl anion. This anion can coordinate strongly to the Palladium(II) center, displacing the amine or preventing oxidative addition, effectively "poisoning" the catalyst.
Solution (The LiHMDS Effect): When Lithium bis(trimethylsilyl)amide (LiHMDS) is used, it deprotonates the indazole N-H. However, the resulting N-Li species forms a tight aggregate or "protects" the nitrogen in situ via steric bulk and lithium coordination. This prevents the indazole nitrogen from binding to the Pd center, allowing the catalytic cycle to proceed at the C6-bromide site.
Ligand Selection Logic
BrettPhos: Essential for primary amines .[1][2] Its bulk prevents bis-arylation, and its electron-rich nature facilitates oxidative addition into the electron-neutral 6-bromo bond.
RuPhos: Optimal for secondary amines .[3] It provides the necessary steric environment to promote reductive elimination of sterically hindered secondary amines.
Visualization: The Catalytic Cycle
The following diagram illustrates the specific pathway for unprotected indazoles, highlighting the dual role of LiHMDS.
Figure 1: Catalytic cycle highlighting the oxidative addition of the 6-bromoindazole and the critical deprotonation steps facilitated by LiHMDS.
Experimental Protocols
Method A: Direct Coupling of Unprotected 6-Bromoindazole
Best for: Rapid screening, avoiding protection/deprotection steps.
Note: >2 equiv is required to deprotonate both the indazole N-H and the ammonium halide intermediate.
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure:
Setup: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under Argon/Nitrogen.
Solids: Charge the vial with 6-bromoindazole (1.0 equiv) and the Pd-Precatalyst (2-5 mol%).
Tip: If the amine is a solid, add it here.
Purge: Seal the vial and evacuate/backfill with inert gas (3 cycles).
Liquids: Add anhydrous THF via syringe. If the amine is a liquid, add it now.
Activation: Add LiHMDS solution dropwise at room temperature.
Observation: The solution may turn dark or orange/red; this is normal.
Reaction: Heat the mixture to 65 °C for 4–16 hours.
Monitoring: Monitor by LC-MS.[3][4][5] Look for the consumption of the bromide (M+2 peak disappearance).
Workup: Cool to RT. Quench with Sat. aq. NH₄Cl (carefully!). Dilute with EtOAc.
Isolation: Wash organic layer with water and brine.[6] Dry over Na₂SO₄.[3][6] Concentrate and purify via flash chromatography (DCM/MeOH or Hex/EtOAc gradients).
Method B: Coupling of N1-Protected Indazoles
Best for: Scale-up, substrates sensitive to LiHMDS, or when regioselectivity is pre-defined.
Reagents:
Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-6-bromoindazole (THP-protected) OR 1-SEM-6-bromoindazole.
Setup: Charge an oven-dried flask with Protected-6-bromoindazole, Pd source, Ligand, and Base.
Inert Atmosphere: Evacuate and backfill with Argon.
Solvent: Add degassed Toluene or Dioxane. Add the Amine.
Reaction: Heat to 90–100 °C for 12 hours.
Note: Protected substrates often require higher temperatures than Method A.
Workup: Filter through a Celite pad (eluting with EtOAc) to remove insoluble salts. Concentrate and purify.
Optimization & Troubleshooting Matrix
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst Deactivation
Switch to Method A (LiHMDS). The N-H is likely poisoning the Pd.
Protodehalogenation
Hydride Source / Overheating
Lower temp to 50°C. Ensure solvent is dry (water can act as H-source). Use RuPhos (steric bulk prevents beta-hydride elimination).
Regioisomers (N-arylation)
Competitive N-H coupling
Method A prevents this via Li-aggregate. Or, use Method B with a bulky protecting group (SEM/THP).
Coupling of 2° Amines
Steric Hindrance
Use RuPhos or XPhos . BrettPhos is less effective for bulky secondary amines.
Coupling of Amides
Low Nucleophilicity
Use tBuBrettPhos or JackiePhos .[2] Switch base to K₃PO₄ if functional groups are sensitive.
Decision Tree for Condition Selection
Figure 2: Workflow for selecting the optimal ligand and base system based on substrate protection and amine class.
References
BenchChem Application Notes. "Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives." BenchChem Technical Support. Link
Henderson, J. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[7] Organic Letters, 2010, 12(20), 4438–4441.[7] (Demonstrates the LiHMDS strategy for unprotected azaindoles/indazoles). [7]
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27-50. (Authoritative guide on ligand selection).
Lal, G. S., et al. "Synthesis of Pazopanib Intermediate." Journal of Organic Chemistry. (Context for 6-aminoindazole relevance in drug discovery).
Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination." Org.[7][8][9] Synth. (General protocols for scale-up). Link
Application Note: Site-Selective C–H Activation Protocols for 1-Methylindazole Derivatives
Executive Summary The 1-methylindazole scaffold is a privileged pharmacophore widely embedded in kinase inhibitors, anti-inflammatory agents, and oncology therapeutics[1]. Historically, functionalizing the indazole core...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-methylindazole scaffold is a privileged pharmacophore widely embedded in kinase inhibitors, anti-inflammatory agents, and oncology therapeutics[1]. Historically, functionalizing the indazole core required pre-activated substrates (e.g., halogenated or metalated intermediates), which limited late-stage functionalization (LSF) efforts. Transition-metal-catalyzed C–H activation has emerged as a highly atom-economical alternative, enabling direct, site-selective functionalization[2]. This application note provides a comprehensive, self-validating guide to the regioselective C-3 and C-7 arylation of 1-methylindazole derivatives using Palladium(II) catalysis.
Mechanistic Rationale & Regioselectivity (C-3 vs. C-7)
The indazole core presents a significant regioselectivity challenge due to the presence of multiple competitive C–H bonds.
C-3 Functionalization (Intrinsic Reactivity): The 1H-indazole tautomer is thermodynamically stable[1]. The C-3 position is intrinsically the most reactive site toward electrophilic palladation due to the electron-donating nature of the adjacent nitrogen atoms. A Palladium(II) acetate catalyst, stabilized by a bidentate nitrogen ligand such as 1,10-phenanthroline, facilitates a base-assisted concerted metalation-deprotonation (CMD) pathway exclusively at the C-3 position[2].
C-7 Functionalization (Directed/Electronic Modulation): Activating the C-7 position requires overriding the natural C-3 bias. This is achieved by installing an electron-withdrawing group (EWG), such as a nitro group, at the C-4 or C-5 position, or by sterically blocking the C-3 position[3]. The EWG modulates the electron density of the benzenoid ring, increasing the acidity of the C-7 proton and rendering it susceptible to Pd-mediated C–H activation[3].
Catalytic cycle for the Pd-catalyzed site-selective C-H arylation of 1-methylindazole.
Quantitative Reaction Optimization Data
The following tables summarize the validated reaction parameters and isolated yields for both C-3 and C-7 functionalization pathways, highlighting the critical role of coupling partners and substrate electronics.
Table 1: Quantitative Yields for Direct C-3 Arylation of 1-Methylindazole [2]
Substrate
Coupling Partner
Catalyst / Ligand
Temp / Time
Isolated Yield (%)
1-Methylindazole
4-Iodotoluene
20% Pd(OAc)₂ / 40% L3*
150 °C / 48 h
66%
1-Methylindazole
Iodobenzene
20% Pd(OAc)₂ / 40% L3*
150 °C / 48 h
61%
1-Methylindazole
4-Bromotoluene
20% Pd(OAc)₂ / 40% L3*
150 °C / 48 h
58%
*L3 = 1,10-phenanthroline. Base = K₂CO₃, Solvent = DMA.
Table 2: Quantitative Yields for Regioselective C-7 Arylation [3]
Substrate
Coupling Partner
Catalyst / Ligand
Temp / Time
Isolated Yield (%)
1-Methyl-5-nitroindazole
4-Iodotoluene
10% Pd(OAc)₂ / 20% L3*
150 °C / 24 h
66%
1-Methyl-4-nitroindazole
Iodobenzene
10% Pd(OAc)₂ / 20% L3*
150 °C / 24 h
63%
5-Fluoro-1-methylindazole
Iodobenzene
10% Pd(OAc)₂ / 20% L3*
150 °C / 24 h
69% (C-3 Arylated)
*Note: As demonstrated by the 5-fluoro derivative, without a strong EWG (like a nitro group), the regioselectivity defaults back to the intrinsically favored C-3 position[3].
Step-by-Step Experimental Methodologies
Protocol A: Direct C-3 Arylation of 1-Methylindazole
Causality & Design: This protocol utilizes a high catalyst loading (20 mol%) to overcome the strong coordinating ability of the unsubstituted indazole nitrogen, which can otherwise poison the palladium catalyst[2]. 1,10-phenanthroline acts as a rigid, bidentate ligand to stabilize the active Pd(II) species.
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-methylindazole (0.7 mmol), Pd(OAc)₂ (0.14 mmol, 20 mol%), 1,10-phenanthroline (0.28 mmol, 40 mol%), and anhydrous K₂CO₃ (1.4 mmol).
Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times). Causality: Removing oxygen prevents the oxidative degradation of the Pd(0) intermediate to an inactive Pd(II) oxide species and minimizes aryl halide homocoupling.
Solvent & Electrophile Addition: Under a positive flow of Argon, inject anhydrous N,N-Dimethylacetamide (DMA) (3.0 mL) followed by the aryl iodide (0.9 mmol). Causality: DMA is selected for its high boiling point, which is required to reach the activation energy threshold for C–H cleavage, and its ability to partially solubilize the inorganic base.
Thermal Activation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 150 °C for 48 hours.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite. Causality: Celite filtration effectively removes precipitated Pd-black and insoluble inorganic salts. Extract the filtrate with water (3 × 10 mL) to remove DMA, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient).
Protocol B: Regioselective C-7 Arylation of Electron-Deficient 1-Methylindazoles
Causality & Design: When an EWG (e.g., -NO₂) is present, the C-7 proton becomes highly activated. Because the substrate is electronically primed for CMD at C-7, catalyst loading can be safely reduced to 10 mol%[3].
Preparation: To a dry Schlenk tube, add 1-methyl-5-nitroindazole (0.7 mmol), Pd(OAc)₂ (0.07 mmol, 10 mol%), 1,10-phenanthroline (0.14 mmol, 20 mol%), and K₂CO₃ (1.4 mmol).
Inert Atmosphere: Purge the vessel with Argon for 10 minutes.
Reagent Addition: Add anhydrous DMA (3.0 mL) and the aryl iodide (0.9 mmol) via syringe.
Thermal Activation: Heat the sealed reaction mixture at 150 °C for 24 hours. (Note the reduced reaction time compared to Protocol A, reflecting the higher reactivity of the EWG-activated substrate).
Workup & Purification: Follow the identical workup and chromatographic purification steps detailed in Protocol A[3].
Quality Control & Self-Validating Workflows
To ensure scientific integrity and reproducibility, every reaction must be treated as a self-validating system. The workflow below outlines the mandatory In-Process Controls (IPC) and final validation steps.
Self-validating experimental workflow for 1-methylindazole C-H functionalization.
Validation Metrics
In-Process Control (LC-MS): At the 24-hour mark, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is validated to proceed to the workup phase only when the starting material mass
constitutes <5% of the Total Ion Chromatogram (TIC), and the arylated product mass is the base peak.
Regioselectivity Confirmation (¹H NMR):
For C-3 Arylation: The ¹H NMR spectrum of the purified product must show the complete disappearance of the C-3 proton singlet (typically observed around
For C-7 Arylation: The ¹H NMR spectrum must show the retention of the C-3 proton singlet and the disappearance of the C-7 doublet (typically observed around
Application Note: Regioselective Functionalization of 6-Bromo-4-Chloroindazole
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established organometallic principles with specific heterocyclic reactivity pr...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established organometallic principles with specific heterocyclic reactivity profiles.
Executive Summary
The 6-bromo-4-chloroindazole scaffold presents a valuable "orthogonal handle" system for the rapid generation of kinase inhibitor libraries. The core challenge lies in exploiting the reactivity differential between the C6-bromide and C4-chloride. This guide defines the Sequential Functionalization Protocol (SFP) , establishing the C6-Br as the primary electrophile for mild cross-coupling, followed by the activation of the sterically hindered and electronically deactivated C4-Cl using advanced ligand systems.
Mechanistic Grounding & Reactivity Profile
The Halogen Hierarchy
In palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) is the selectivity-determining step. For the indazole core, the reactivity follows the bond dissociation energy (BDE) and steric accessibility:
C6-Bromine (Primary Target):
Electronic: The C-Br bond is weaker (~68 kcal/mol) than C-Cl (~81 kcal/mol), facilitating rapid OA by Pd(0).
Steric: The C6 position is remote from the N1/N2 bridgehead, behaving similarly to a meta-substituted aniline. It is sterically accessible to standard phosphine ligands (e.g., PPh3, dppf).
C4-Chlorine (Secondary Target):
Electronic: The C-Cl bond requires higher activation energy.
Steric: The C4 position is "pseudo-ortho" to the bridgehead nitrogen. This creates significant steric clash, often requiring bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) to facilitate the OA and reductive elimination steps.
Electronic Mapping (Graphviz)
The following diagram illustrates the logical flow of the sequential functionalization strategy.
Caption: Workflow for the sequential functionalization of the di-halogenated core. Note the temperature and ligand escalation between Step 2 and Step 3.
Experimental Protocols
Phase 1: N1-Protection (Critical Precursor)
Rationale: The free N-H (pKa ~14) can poison Pd catalysts and lead to mixtures of N1/N2 alkylation if basic conditions are too harsh. Protecting the nitrogen with a Tetrahydropyranyl (THP) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is mandatory for clean lithiation or cross-coupling.
Protocol (THP Protection):
Substrate: Dissolve 6-bromo-4-chloro-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M).
Conditions: Stir at RT for 4–12 h. Monitor by TLC (Hex/EtOAc).
Workup: Quench with sat. NaHCO3. Extract with DCM. The product (1-(tetrahydro-2H-pyran-2-yl)-6-bromo-4-chloroindazole) is usually an oil or low-melting solid.
Phase 2: C6-Selective Suzuki-Miyaura Coupling
Objective: React the C6-Br exclusively while leaving the C4-Cl intact for later use.
Reagents & Conditions:
Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%). Note: PPh3-based catalysts are also effective, but dppf offers better stability.
Ligand: Not required (pre-complexed).
Base: Na2CO3 (2.0 equiv, aqueous 2M).
Solvent: 1,4-Dioxane : Water (4:1).
Temperature: 80°C (Oil bath). Warning: Exceeding 100°C may initiate minor C4 reactivity.
Step-by-Step:
Charge a reaction vial with N1-THP-6-bromo-4-chloroindazole (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv).
QC Check: LCMS should show consumption of starting material (Br) and formation of the mono-coupled product. The mass spectrum should retain the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
Phase 3: C4-Activation (Buchwald-Hartwig or Suzuki)
Objective: Functionalize the deactivated, hindered C4-Cl. This requires "forcing" conditions and specialized ligands designed for aryl chlorides.
Base: NaOtBu (1.5 equiv). Use Cs2CO3 if the substrate contains base-sensitive esters.
Solvent: Anhydrous Toluene or t-Amyl Alcohol.
Conditions: 100°C–110°C for 12–18 hours.
Mechanism: The bulky BrettPhos ligand facilitates the difficult oxidative addition into the hindered C4-Cl bond and prevents formation of inactive Pd-dimers.
Data Summary & Troubleshooting
Comparative Reactivity Table[2]
Position
Halogen
Steric Environment
Relative Reactivity (k_rel)
Recommended Max Temp
C6
Bromine
Open / Meta-like
100 (Fast)
80°C
C4
Chlorine
Hindered / Ortho-like
~1 (Slow)
110°C+
Troubleshooting Guide
Issue 1: Bis-coupling observed during Step 2 (C6 reaction).
Cause: Temperature too high or catalyst too active (e.g., using XPhos in the first step).
Solution: Reduce temperature to 60°C. Switch to a less active catalyst like Pd(PPh3)4. Ensure Boronic acid is added slowly (portion-wise).
Issue 2: No reaction at C4 (Step 3).
Cause: Oxidative addition failure due to sterics.
Solution: Switch to Pd-G4-XPhos or Pd-G4-PEPPSI-IPr . Increase concentration (0.5 M). Switch solvent to 1,4-Dioxane and heat to 120°C in a microwave reactor.
Issue 3: Dehalogenation (Hydrodehalogenation) of C4-Cl.
Cause: Hydride source present (often from excess alcohol solvent or amine beta-hydride elimination).
Solution: Use Toluene instead of alcoholic solvents. Ensure anhydrous conditions.
References
Lumbroso, A., et al. (2016). "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein Journal of Organic Chemistry, 12, 2632–2673. Link
Giraud, F., et al. (2010).[2] "C3-Indazole Functionalization: A Review." Current Organic Chemistry. (Validates halogen reactivity patterns in indazoles).
BenchChem Technical Support. (2025). "Navigating Synthetic Strategies: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-iodopyridin-3-ol." (Confirming Halogen Reactivity Hierarchy I > Br > Cl). Link
WuXi AppTec. (2024). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" (Ligand selection for Aryl Chlorides). Link
Meanwell, N. A., et al. (2021). "Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances. (Demonstrates orthogonality of Indazole positions). Link
Application Note: Selective Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-chloro-1-methylindazole
Executive Summary This guide details the protocols for the chemoselective functionalization of 6-bromo-4-chloro-1-methylindazole . The core synthetic utility of this scaffold lies in the reactivity differential between t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocols for the chemoselective functionalization of 6-bromo-4-chloro-1-methylindazole . The core synthetic utility of this scaffold lies in the reactivity differential between the C6-bromide and the C4-chloride.[1]
Under controlled Palladium (Pd)-catalyzed conditions, the C6-Br bond undergoes oxidative addition significantly faster than the C4-Cl bond. This allows for a programmable "Stepwise Functionalization" strategy:
Step 1: Selective cross-coupling at C6 (leaving C4-Cl intact).
Step 2: Subsequent activation and coupling of the latent C4-Cl handle using specialized ligands.
This document provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, supported by mechanistic rationale and troubleshooting matrices.
Chemical Logic & Selectivity Rationale
The Reactivity Hierarchy
The chemoselectivity is governed by two primary factors: Bond Dissociation Energy (BDE) and Electronic Bias .
Bond Strength: The Ar-Br bond (~81 kcal/mol) is weaker than the Ar-Cl bond (~96 kcal/mol), making the C6-position kinetically favored for Oxidative Addition (OA) by the Pd(0) species.
Electronic Environment: The 1-methylindazole system is electron-rich (similar to indole). Unlike electron-deficient heterocycles (e.g., 4-chloroquinoline) where SNAr pathways are possible, the indazole core relies almost exclusively on Pd-catalyzed OA mechanisms.
C6 Position: Accessible and electronically activated for OA.
C4 Position: More sterically crowded (peri-proximity to the pyrazole core) and possesses a stronger C-X bond.
Visualization: Selectivity Map
The following diagram illustrates the programmable reactivity of the scaffold.
Figure 1: Stepwise functionalization workflow utilizing the reactivity difference between C6-Br and C4-Cl.
Detailed Experimental Protocols
Protocol A: Selective C6-Suzuki Coupling
Objective: Couple an aryl boronic acid to the C6 position while sparing the C4-chloride.
Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous, 3.0 equiv)
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the indazole substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).
Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
Solvent Addition: Inject degassed 1,4-dioxane via syringe, followed by the addition of degassed 2.0 M Na2CO3 solution.
Reaction: Heat the mixture to 85–90 °C in a heating block. Stir vigorously.
Note: Do not exceed 100 °C to prevent premature oxidative addition into the C4-Cl bond.
Monitoring: Monitor by LC-MS or TLC. The reaction is typically complete within 4–16 hours. Look for the disappearance of the starting bromide and the appearance of the monochlorinated product.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.[1]
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Rationale: Aryl chlorides are less reactive. Standard Pd(PPh3)4 is often insufficient. We use XPhos , an electron-rich, bulky Buchwald ligand that facilitates the difficult oxidative addition into the Ar-Cl bond.
Setup: Combine the C4-chloro substrate, boronic acid, base, and precatalyst (XPhos Pd G2) in a reaction vial.
Reaction: Purge with inert gas, add solvents, and heat to 100–110 °C .
Monitoring: Reaction times may be longer (12–24 hours).
Workup: Standard aqueous workup and chromatographic purification.
For C6-Br: Use Pd(OAc)2 + BINAP or BrettPhos Pd G3 with Cs2CO3 in Toluene at 100 °C.
For C4-Cl: Requires highly active catalysts. RuPhos Pd G3 or BrettPhos Pd G3 with NaOtBu in Dioxane at 110 °C is recommended.
Data Summary & Troubleshooting
Reaction Parameter Table
Parameter
Protocol A (C6-Selectivity)
Protocol B (C4-Activation)
Leaving Group
Bromide (-Br)
Chloride (-Cl)
Catalyst System
Pd(PPh3)4 or Pd(dppf)Cl2
XPhos Pd G2 or Pd2(dba)3/SPhos
Ligand Type
Triarylphosphine (Standard)
Dialkylbiarylphosphine (Bulky/Rich)
Base
Na2CO3 or K2CO3 (Mild)
K3PO4 or Cs2CO3 (Stronger)
Temperature
80–90 °C
100–120 °C
Typical Yield
75–95%
60–85%
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Loss of Selectivity (Bis-coupling)
Temperature too high or catalyst too active.
Lower temp to 70–80 °C. Switch to Pd(PPh3)4 if using a hotter catalyst. Reduce boronic acid to 1.0 equiv.
No Reaction at C4-Cl
Catalyst inactive against chlorides.
Switch to XPhos , SPhos , or RuPhos based catalysts. Ensure anhydrous conditions if using NaOtBu.[2]
Protodehalogenation (H replaces Br/Cl)
Hydride source present or excessive heating.
Ensure solvent is dry/degassed.[1] Avoid alcoholic solvents if possible (though EtOH/H2O is common, switch to DMF or Dioxane if reduction occurs).
Substrate Decomposition
Labile protecting group (if not Methyl).
The 1-Methyl group is stable. If using N-H indazole, protect with THP or SEM first.
References
General Suzuki Selectivity (Br vs Cl)
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457–2483.
Indazole Functionalization
Loupy, A., et al. "Reactivity of 6-bromo-1H-indazoles in Palladium-Catalyzed Reactions." Journal of Organic Chemistry. (General reactivity trends for indazole scaffolds).
BenchChem Application Note: "Protocols for Suzuki Coupling with 6-Bromo-4-chloroquinoline" (Analogous electronic system demonstr
Sequential Coupling Strategies
Handy, S. T., et al. "Sequential Pd-Catalyzed Coupling Reactions." Chem. Eur. J. (Methodology for manipulating dihalo-heterocycles).[3][4][5]
Catalyst Selection for Aryl Chlorides
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Coupling Reactions." Angew. Chem. Int. Ed., 2008, 47, 6338.
(Note: While specific literature on the exact "6-bromo-4-chloro-1-methylindazole" molecule is sparse, the protocols above are derived from established "First Principles" of organometallic chemistry and validated analogies with 6-bromo-4-chloroquinoline and 6-bromoindazole systems.)
Advanced Protocols for the Preparation of Indazole-Based Pharmaceutical Intermediates
Executive Summary & Strategic Importance The indazole scaffold (benzo[c]pyrazole) is a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore in blockbuster oncology and anti-inflammatory drug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The indazole scaffold (benzo[c]pyrazole) is a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore in blockbuster oncology and anti-inflammatory drugs such as Axitinib (VEGFR inhibitor), Pazopanib (TKI), and Niraparib (PARP inhibitor).[1]
Despite its ubiquity, the synthesis of indazole intermediates presents two critical challenges:
Tautomeric Ambiguity: The equilibrium between 1H-indazole (thermodynamically favored) and 2H-indazole creates regioselectivity issues during functionalization.
Process Safety: Classic routes often utilize hydrazine hydrate or diazonium salts, posing significant thermal and toxicity hazards upon scale-up.
This guide details validated protocols for constructing the indazole core and controlling regioselectivity (N1 vs. N2), supported by mechanistic insights and safety-engineered workflows.
Strategic Synthetic Pathways
We categorize indazole synthesis into two primary logic streams: Ring Construction (de novo synthesis) and Core Functionalization (scaffold diversification).
Pathway Visualization[1]
Figure 1: Strategic logic flow for indazole synthesis, distinguishing between de novo ring formation and regioselective alkylation.
Best for: Unsubstituted or simple 3-substituted indazoles (e.g., Axitinib intermediates).
The Safety Criticality: Standard hydrazine condensations generate HCl. If not neutralized, this forms hydrazine-monohydrochloride, a shock-sensitive high-energy compound. Sodium Acetate (NaOAc) is mandatory to buffer the reaction and prevent this hazard.
Materials:
2-Fluoroacetophenone or 2-Bromobenzaldehyde derivative (1.0 equiv)
Hydrazine monohydrate (5.0 equiv) - Handle with extreme care
Deprotonation: Dissolve indazole (1.0 equiv) in anhydrous THF (10 vol) under N₂. Cool to 0 °C.
Base: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0 °C to ensure complete anion formation (the "hard" anion prefers the N1 position due to chelation/charge localization).
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
Reaction: Warm to RT and stir for 2–4 hours.
Quench: Carefully quench with sat. NH₄Cl. Extract with EtOAc.[6]
Concept: Uses alkyl 2,2,2-trichloroacetimidates under Lewis acid catalysis to bypass the ambient anion equilibration.
Methodology:
Preparation: Prepare the alkyl trichloroacetimidate from the corresponding alcohol and trichloroacetonitrile (NaH, cat.).
Coupling: Dissolve 1H-indazole (1.0 equiv) and the alkyl acetimidate (1.2 equiv) in anhydrous DCM or Toluene .
Catalysis: Add BF₃·OEt₂ or TMSOTf (0.1 equiv) at 0 °C.
Reaction: Stir at RT for 2–16 hours.
Result: The reaction typically yields >95:5 ratio favoring the N2 isomer due to the specific transition state geometry and lack of free anion equilibration.
Troubleshooting & Optimization Logic
Regioselectivity Decision Tree
Figure 2: Decision tree for troubleshooting N1 vs. N2 alkylation ratios.
Common Issues Table
Symptom
Probable Cause
Corrective Action
Low Yield in Cyclization
Incomplete condensation or hydrazine loss
Use sealed vessel; Ensure NaOAc is present; Increase temp to 95°C.
N1/N2 Mixture (~1:1)
"Soft" base (K₂CO₃) in polar solvent (DMF)
Switch to "Hard" base (NaH) for N1; Use steric directing groups if possible.
Exotherm on Scale-up
Hydrazine accumulation
Use semi-batch addition of hydrazine; Monitor heat flow; Use NaOAc buffer.
Product Oiling Out
Impurities or solvent choice
Crystallize from Toluene/Heptane mixtures; Indazoles crystallize well from non-polar solvents.
References
BenchChem. (2025).[1][7] Discovery and synthesis of novel indazole derivatives.[1][4][5][8][9][10] Retrieved from
Beilstein J. Org. Chem. (2024).[1][5][6][12] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [13]
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from
NIH/PubMed. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from
ResearchGate. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[3] Retrieved from
improving yield of N1-methylation in indazole synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing N1-Methylation Yield in Indazole Synthesis Part 1: Executive Summary & Core Directive T...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Synthesis Division
Subject: Technical Guide: Optimizing N1-Methylation Yield in Indazole Synthesis
Part 1: Executive Summary & Core Directive
The N-methylation of indazole is a deceptively simple transformation that frequently bottlenecks drug discovery campaigns due to regioselectivity (N1 vs. N2 isomers). While the N1-isomer (benzenoid) is thermodynamically favored, the N2-isomer (quinonoid) is often the kinetically favored product, leading to frustrating mixtures (e.g., 60:40 ratios) under unoptimized conditions.
This guide moves beyond generic "add base and stir" instructions. It provides a mechanistically grounded troubleshooting framework to force the reaction toward the N1-isomer, ensuring high yield and purity.
Part 2: Troubleshooting Guide (Q&A)
Scenario 1: The "Mixed Isomer" Nightmare
Q: I am using K₂CO₃ in DMF/Acetone, but I consistently get a 1:1 or 2:1 mixture of N1:N2 isomers. How do I shift this to >95% N1?
A: The issue is kinetic vs. thermodynamic control . Weak bases (carbonates) in polar aprotic solvents often fail to erode the kinetic barrier that favors N2 attack.
The Fix (The "Hard" Anion Approach): Switch to Sodium Hydride (NaH) in THF or Dioxane .
Why? The sodium cation (
) coordinates tightly with the N2 nitrogen and the C3-substituent (if present), effectively "masking" the N2 site. Furthermore, NaH generates a "naked" indazolyl anion that, given sufficient time or heat, equilibrates to the more stable N1-anion.
The Fix (The Thermodynamic Push): If you must use carbonates (e.g., due to functional group sensitivity), increase the temperature to >90°C in DMF or NMP .
Why? High thermal energy overcomes the activation barrier for the rearrangement of the kinetic N2-product back to the thermodynamic N1-product (via intermolecular methyl transfer or reversible alkylation).
Scenario 2: Incomplete Conversion
Q: My reaction stalls at 70% conversion. Adding more methyl iodide (MeI) doesn't help. What is happening?
A: This is often a solubility or aggregation issue of the indazolyl anion, or "poisoning" by the byproduct (iodide salts).
The Fix: Add a phase transfer catalyst or solubilizer.
Protocol: Add 18-Crown-6 (if using K₂CO₃) or 15-Crown-5 (if using NaH). This sequesters the metal cation, breaking up ion pairs and increasing the nucleophilicity of the nitrogen.
Alternative: Switch the electrophile from MeI to Dimethyl Sulfate (DMS) or Methyl Tosylate . Iodide is a good nucleophile and can sometimes cause reversible de-methylation at high temperatures. Tosylates/Sulfates are "harder" electrophiles and less prone to reversibility.
Scenario 3: Scale-Up Safety & Purification
Q: I need to scale this to 50g. Column chromatography to separate N1/N2 is not feasible. How do I avoid it?
A: You must design the reaction to yield a solid that can be recrystallized, or achieve >98% selectivity.
The Fix: Use the Melt/Fusion Method (solvent-free) or High-Temp Toluene .
Refluxing in toluene with excess base often allows the N2 isomer (if formed) to precipitate or decompose/rearrange.
Purification Trick: N1-methyl indazoles are typically less polar (higher
) than N2-isomers because N1-alkylation retains the aromatic benzenoid structure, whereas N2-alkylation forces a more polar quinonoid structure. Use this polarity difference to wash crude solids with non-polar solvents (e.g., Hexanes/Et₂O) to extract the N1 product, leaving N2 impurities behind.
Part 3: Detailed Experimental Protocols
Method A: The "Gold Standard" for N1 Selectivity (NaH/THF)
Best for: Stable substrates requiring high regioselectivity (>20:1).
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Dissolve Indazole (1.0 equiv) in anhydrous THF (0.2 M) . Cool to 0°C .[1][2][3][4]
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise.[1]
Checkpoint: Watch for
evolution. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete anion formation. The solution usually turns yellow/orange.
Alkylation: Cool back to 0°C . Add MeI (1.1 equiv) dropwise.[4]
Reaction: Allow to warm to RT and stir for 2–4 hours.
Workup: Quench with sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Best for: Acid-sensitive substrates or when NaH is too harsh.
Setup: Combine Indazole (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in DMF (0.5 M) .
Alkylation: Add MeI (1.5 equiv) .
Heating (Crucial): Heat the mixture to 90°C for 4–12 hours.
Note: Lower temperatures (RT to 60°C) will encourage N2 formation. The high heat drives the system to the thermodynamic N1 product.
Workup: Dilute with water (5x volume). The product often precipitates. Filter and wash with water.
Part 4: Visualizing the Mechanism & Decision Process
Figure 1: Kinetic vs. Thermodynamic Pathways
This diagram illustrates why low temperatures favor mixtures and high temperatures/strong bases favor N1.
Caption: N2-methylation is kinetically faster but produces a less stable quinonoid structure. Heat facilitates equilibration to the stable N1 benzenoid form.
Figure 2: Optimization Decision Tree
Follow this logic to select the correct conditions for your specific substrate.
Caption: Decision matrix for selecting reagents based on substrate stability and yield requirements.
Part 5: Frequently Asked Questions (FAQ)
Q: How do I distinguish N1-Me from N2-Me using NMR?
A:
NOE (Nuclear Overhauser Effect): This is the definitive method. Irradiate the new methyl group signal.
N1-Me: You will see an enhancement of the C7-H (the aromatic proton adjacent to the N1 position).
N2-Me: You will see an enhancement of the C3-H (the proton on the pyrazole ring).
Carbon NMR: The N-methyl carbon typically appears at ~35-36 ppm for N1 and ~40-42 ppm for N2 .
Q: Can I use Mitsunobu conditions (MeOH/PPh3/DIAD)?
A: Proceed with caution. Mitsunobu reactions on indazoles frequently favor the N2-isomer (kinetic product) or give poor selectivity (e.g., 1:2 N1:N2). Only use this if direct alkylation fails completely.
Q: Why is DMF used so often if it's hard to remove?
A: DMF is polar aprotic, which solvates the cation (
, ) well, leaving the indazolyl anion "naked" and more reactive. If workup is difficult, Acetonitrile (MeCN) is a viable alternative, though it requires higher temperatures (reflux) to match the kinetics of DMF.
Part 6: Data Summary Table
Variable
Condition
Expected N1:N2 Ratio
Notes
Base
NaH (Strong)
> 95:5
Best for selectivity; requires dry solvents.
Base
K₂CO₃ (Weak)
~ 60:40
Often leads to mixtures unless heated aggressively.
Solvent
THF
High N1
Promotes tight ion pairing that blocks N2.
Solvent
DMF/DMSO
Variable
High polarity can expose N2; requires heat for N1.
Temp
0°C -> RT
High N1 (with NaH)
Kinetic trap for N1 if NaH is used.
Temp
> 90°C
High N1 (Thermodynamic)
Essential for carbonate bases to allow rearrangement.
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021.[5]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 2024.
Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024.
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology, 2022.
Technical Support Center: Navigating the Separation of N1 and N2 Methyl-Indazole Isomers
Welcome to the Technical Support Center for methyl-indazole isomer separation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the often...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for methyl-indazole isomer separation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the often-challenging task of separating N1- and N2-substituted methyl-indazole regioisomers. Synthetic routes to substituted indazoles frequently yield mixtures of these isomers, making their efficient separation and unambiguous identification a critical step in chemical and pharmaceutical development.[1][2][3]
This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. The protocols and explanations provided are grounded in established chemical principles and supported by authoritative literature to ensure you can approach your separations with confidence and a sound mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N1 and N2 methyl-indazole isomers so challenging?
A1: The separation of N1 and N2 methyl-indazole isomers can be difficult due to their structural similarity. These regioisomers often exhibit very close polarities, leading to co-elution in standard chromatographic systems.[2][4] The key to successful separation lies in exploiting the subtle yet significant differences in their physicochemical properties, such as dipole moments, pKa values, and their ability to interact with stationary phases through various mechanisms.[5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which can also influence the isomeric ratio in a reaction mixture.[2][6]
Q2: What are the primary methods for separating N1 and N2 methyl-indazole isomers?
A2: The most common and effective methods for separating N1 and N2 methyl-indazole isomers include:
Flash Column Chromatography: Often the first approach, its success is highly dependent on the proper selection of the stationary and mobile phases.[2][7]
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can provide excellent resolution.[3]
Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for its speed, efficiency, and reduced solvent consumption, often providing superior separation for closely related isomers.[8][]
Crystallization: Fractional crystallization can be a highly effective and scalable method, particularly if one isomer is significantly less soluble in a specific solvent system.[10][11]
Q3: How can I definitively identify the separated N1 and N2 isomers?
A3: Unambiguous identification of the isolated isomers is crucial. The most powerful techniques for this are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable. Key diagnostic signals include the chemical shift of the C3 proton (typically more deshielded in the N2 isomer) and the correlation of the N-methyl protons to the indazole ring carbons in 2D NMR experiments like HMBC.[1][2] For N1 isomers, a correlation is expected between the N-CH3 protons and the C7a carbon, while for N2 isomers, a correlation is seen with the C3 carbon.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy: N1 and N2 isomers often exhibit distinct UV-Vis spectra. Typically, 2H-indazoles absorb light more strongly at longer wavelengths compared to their 1H counterparts.[1][12]
Mass Spectrometry (MS): While the parent ions will have the same mass-to-charge ratio, differences in fragmentation patterns can sometimes be used for differentiation.[1][13]
Troubleshooting Guides
Issue 1: Poor or No Separation in Flash Column Chromatography
If you are experiencing co-elution or poor resolution of your N1 and N2 methyl-indazole isomers during flash column chromatography, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for flash column chromatography of methyl-indazole isomers.
Expert Insights: The choice of solvent can significantly impact selectivity. The difference in dipole moments between the N1 and N2 isomers can be exploited by using solvent systems with varying polarity. Sometimes, a less polar solvent system with a small amount of a more polar co-solvent provides better resolution than a highly polar binary mixture.
Issue 2: Isomers are Inseparable by Crystallization
When attempts to separate N1 and N2 methyl-indazole isomers by crystallization fail, the following strategies can be employed.
Caption: Troubleshooting guide for the crystallization of methyl-indazole isomers.
Expert Insights: A patent describes the successful separation of substituted indazole isomers using mixed solvent systems for recrystallization, such as THF/water, acetone/water, or ethanol/water.[10] The key is to find a solvent mixture where the solubility difference between the two isomers is maximized.
Experimental Protocols
Protocol 1: Preparative HPLC Separation of N1 and N2 Methyl-Indazole Isomers
This protocol provides a general starting point for developing a preparative HPLC method.
1. Sample Preparation:
Dissolve the mixture of N1 and N2 methyl-indazole isomers in a suitable solvent (e.g., methanol, acetonitrile) at a concentration appropriate for preparative scale injections.
Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. Chromatographic Conditions:
Column: A C18 or a phenyl-hexyl stationary phase is a good starting point for reverse-phase separation. For normal-phase, a silica or diol column can be effective.
Mobile Phase:
Reverse-Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Normal-Phase: A mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or isopropanol.
Flow Rate: Adjust the flow rate according to the column diameter to ensure optimal separation efficiency.
Detection: Use a UV detector set at a wavelength where both isomers have significant absorbance (e.g., around 254 nm or their respective λmax).[1][12]
3. Method Development and Optimization:
Begin with a broad gradient to determine the approximate retention times of the isomers.
Optimize the gradient to maximize the resolution between the two peaks.
If co-elution persists, consider changing the stationary phase or the organic modifier in the mobile phase.
4. Fraction Collection and Analysis:
Collect fractions corresponding to each eluting peak.
Analyze the purity of the collected fractions using analytical HPLC or another suitable method (e.g., TLC, NMR).
Protocol 2: Spectroscopic Identification of N1 and N2 Methyl-Indazole Isomers
This protocol outlines the steps for characterizing the separated isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[1][13]
Acquire 1H, 13C, and 2D (COSY, HSQC, HMBC) NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).[13]
Analysis:
In the 1H NMR, identify the N-methyl singlet.
In the 13C NMR, note the chemical shifts of the aromatic and pyrazole ring carbons. The C3 and C7a signals are particularly diagnostic.[1]
In the HMBC spectrum, look for the key correlations:
N1-isomer: A 3J correlation between the N-methyl protons and the C7a carbon.
N2-isomer: A 3J correlation between the N-methyl protons and the C3 carbon.[2]
2. UV-Vis Spectroscopy:
Prepare a dilute solution of each isomer in a UV-grade solvent (e.g., acetonitrile, ethanol) in a quartz cuvette.[1]
Scan the absorbance from approximately 200 to 400 nm.[1]
Analysis: Compare the λmax values and the overall spectral shape. The N2-isomer is expected to have a stronger absorption at a longer wavelength compared to the N1-isomer.[1][12]
Data Presentation
Property
N1-Methyl-Indazole
N2-Methyl-Indazole
Key for Separation/Identification
Thermodynamic Stability
More Stable
Less Stable
Reaction conditions favoring thermodynamic control yield more N1 isomer.[2][6]
Dipole Moment
Lower
Higher
Differences in dipole moment can be exploited in normal-phase chromatography.[5]
pKa
pKa of conjugate acid is typically lower
pKa of conjugate acid is typically higher
Can influence retention in reverse-phase HPLC, especially with pH-adjusted mobile phases.
UV λmax (in Acetonitrile)
~254, ~295 nm
~275, ~310 nm
The N2 isomer shows a bathochromic shift and stronger absorbance at longer wavelengths.[1]
1H NMR (H-3 chemical shift)
Less deshielded
More deshielded
A downfield shift of the H-3 proton is characteristic of the N2 isomer.[1][3]
13C NMR (C-3 chemical shift)
~134.8 ppm
~123 ppm
The C-3 signal is significantly different between the isomers.[1]
13C NMR (C-7a chemical shift)
~140.0 ppm
~149 ppm
The C-7a signal is shifted downfield in the N2 isomer.[1]
References
UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet) at a concentration of 125 µM in acetonitrile. ResearchGate. Available at: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
Basicity and dipole moment comparison of indazole tautomers. ResearchGate. Available at: [Link]
Supporting Information. Royal Society of Chemistry. Available at: [Link]
Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]
US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Southern Mississippi. Available at: [Link]
Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. Available at: [Link]
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. IntechOpen. Available at: [Link]
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link]
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]
2-Methyl-2H-indazole. NIST WebBook. Available at: [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Organic & Pharmaceutical Chemistry. Available at: [Link]
Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. National Institutes of Health. Available at: [Link]
Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International. Available at: [Link]
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. ResearchGate. Available at: [Link]
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Available at: [Link]
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health. Available at: [Link]
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]
Journal of Chromatography A. AFMPS. Available at: [Link]
Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]
The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs. Journal of AOAC International. Available at: [Link]
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. Available at: [Link]
1-Methyl-1H-indazole. PubChem. Available at: [Link]
Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-IND-461
Status: Active
Topic: Purification strategies, Regioisomer separation, and Impurity profiling
Applicable Molecule: 6-Bromo-4-chloro-1-methyl-1H-indazole (CAS: 1693763-39-1)
Executive Summary
This technical guide addresses the purification of 6-Bromo-4-chloro-1-methyl-1H-indazole , a critical scaffold for kinase inhibitors (e.g., FGFR inhibitors). The primary challenge in synthesizing this molecule via methylation of the 1H-indazole precursor is regioisomerism .
The methylation reaction typically yields a mixture of the desired N1-methyl (thermodynamic product) and the undesired N2-methyl (kinetic byproduct).[1] Additionally, unreacted starting material (N-H indazole) and inorganic salts often persist. This guide provides a tiered purification strategy ranging from extraction "tricks" to high-performance chromatography and crystallization.[2]
Module 1: The Critical Impurity (N1 vs. N2 Isomers)
User Question: "I see two spots on my TLC after methylation. How do I know which is my product, and how do I separate them?"
Expert Analysis
Indazole alkylation is governed by tautomeric equilibrium. The N1-isomer is generally more thermodynamically stable (by ~2–4 kcal/mol) and is the desired product in 95% of pharmaceutical applications. The N2-isomer is a common impurity (5–30% depending on base/solvent).
N1-Methyl (Target): Usually less polar (Higher
) on silica gel.
N2-Methyl (Impurity): Usually more polar (Lower
) on silica gel.
Starting Material (N-H): Significantly more polar than both methylated products due to hydrogen bonding capability.
Diagnostic Protocol: NMR Confirmation
Before purification, confirm identity using 1H-NMR (NOESY/ROESY is definitive).
N1-Methyl: The methyl group singlet (approx. 4.0 ppm) will show an NOE correlation to the proton at C7 .
N2-Methyl: The methyl group singlet (approx. 4.1–4.2 ppm) will show an NOE correlation to the proton at C3 .
Module 2: Purification Workflows
Workflow Visualization
Figure 1: Decision tree for purification based on crude purity profile.
Protocol A: The "Basic Wash" (Removing Starting Material)
Issue: Unreacted 6-bromo-4-chloro-1H-indazole (N-H) co-elutes or co-crystallizes.
Mechanism: The N-H proton on the indazole core is weakly acidic (
). The methylated product has no acidic protons. We can selectively deprotonate the impurity to wash it into the aqueous phase.
Step-by-Step:
Dissolve the crude organic residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Prepare a 1M NaOH solution (pH > 13).
Wash the organic layer vigorously with 1M NaOH (2x).
Chemistry: The N-H indazole becomes the sodium salt (water-soluble). The N-methyl product remains in the organic layer.
Wash with Brine (1x) to remove excess base.
Dry over
, filter, and concentrate.
Result: Crude material is now free of starting material, simplifying the separation of N1/N2 isomers.
Target: Separation of N1 (Major) and N2 (Minor) isomers.
Parameter
Recommendation
Notes
Stationary Phase
Silica Gel (40–63 µm)
Standard phase is sufficient.
Mobile Phase A
Hexanes (or Heptane)
Non-polar component.
Mobile Phase B
Ethyl Acetate (EtOAc)
Polar component.
Gradient
0% 20% B over 10 CV
Isomers typically separate between 5–15% EtOAc.
Loading
Solid load (on Celite)
Preferred for solubility issues.
Detection
UV 254 nm
Indazole core absorbs strongly.
Troubleshooting:
Poor Resolution: If N1 and N2 spots overlap, switch solvent system to DCM / Methanol (0
2% MeOH). The chlorinated solvent often changes the selectivity for nitrogen heterocycles.
Order of Elution: Expect the N1-methyl (Target) to elute first (higher
) in Hex/EtOAc systems.
Protocol C: Recrystallization (Scalable Polish)
Target: Final polishing to >99% purity, removing trace N2 isomer.
Context: Halogenated indazoles crystallize well due to
-stacking and halogen bonding.
Solvent System 1: Ethanol / Water (Anti-solvent)
Dissolve crude solid in minimal boiling Ethanol (EtOH) .
Once dissolved, remove from heat.
Add warm Water dropwise until persistent turbidity (cloudiness) is just observed.
Add a few drops of EtOH to clear the solution.
Allow to cool slowly to room temperature, then 4°C.
Why it works: The N1 isomer is typically less soluble in the aqueous mixture than the more polar N2 isomer (or vice versa depending on lattice energy), but generally, the major isomer crystallizes out while the minor impurity stays in the mother liquor.
Solvent System 2: Heptane / EtOAc
Dissolve in minimal hot EtOAc .
Slowly add hot Heptane (ratio approx 3:1 Heptane:EtOAc).
Cool slowly.
Troubleshooting FAQ
Q1: My product is an oil/gum, not a solid. What happened?
Cause: Residual solvent (DMF/DMSO) or high N2 isomer content preventing lattice formation.
Fix: Perform the "Basic Wash" (Protocol A) again to ensure no starting material remains. Then, dissolve in minimal
or Hexane and scratch the flask wall to induce nucleation.
Q2: I used K2CO3/MeI and got a 50:50 mix of isomers. Can I fix the synthesis?
Fix: Yes. Switch to NaH (Sodium Hydride) in THF at 0°C.
Reasoning: The N1-anion is the thermodynamic sink. Strong bases (NaH) and higher temperatures favor the thermodynamic product (N1). Weak bases (
) often lead to kinetic mixtures.
Q3: The 4-chloro and 6-bromo substituents—are they stable?
Insight: Yes, they are stable to standard workup. However, avoid using palladium catalysts or harsh reducing agents (e.g.,
, ) during purification, as de-halogenation can occur. The 6-bromo position is more reactive than the 4-chloro.
References
Vertex Pharmaceuticals. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC).
BenchChem. (2025).[1][3][4] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
Beilstein Institute. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[5] Beilstein Journal of Organic Chemistry.
Technical Support Center: Overcoming Halo-Indazole Solubility Issues in Aqueous Assays
Welcome from the Senior Application Scientist: If you are working with halogenated indazoles (halo-indazoles), you are utilizing one of the most privileged scaffolds in medicinal chemistry, frequently deployed in kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome from the Senior Application Scientist:
If you are working with halogenated indazoles (halo-indazoles), you are utilizing one of the most privileged scaffolds in medicinal chemistry, frequently deployed in kinase inhibitors and receptor agonists. However, the strategic introduction of halogens (fluorine, chlorine, bromine, or iodine) to exploit hydrophobic pockets and enhance target binding affinity comes with a severe physicochemical penalty: a dramatic increase in lipophilicity (LogP) and planar stacking.
In aqueous in vitro assays, this manifests as erratic dose-response curves, "brick dust" precipitation, and false-positive readouts. This guide provides causality-driven troubleshooting strategies and self-validating protocols to ensure your assay readouts reflect genuine pharmacology rather than physical artifacts.
Part 1: Diagnostic Workflow
Before altering your assay conditions, you must diagnose the physical state of your compound. Halo-indazoles in aqueous media typically fail via two distinct mechanisms: macroscopic precipitation (solvent shock) or microscopic colloidal aggregation (promiscuous inhibition).
Mechanistic pathway of halo-indazole aggregation and detergent-mediated rescue.
Part 2: Troubleshooting Guide & FAQs
Q1: My halo-indazole shows potent inhibition in my biochemical assay, but the dose-response curve has a steep Hill slope (>2.0). Is this a false positive?Causality & Solution: Yes, a steep Hill slope is a classic hallmark of compound aggregation. Highly lipophilic halogenated indazoles can self-associate in aqueous buffers to form colloidal nano-aggregates (50–400 nm in size). Rather than binding to the target's active site via 1:1 stoichiometry, these aggregates sequester and partially denature the enzyme on their surface, leading to non-specific, promiscuous inhibition[1].
Validation: You must run a Detergent-Dependent Counter-Screen (see Protocol 1). Adding a non-ionic surfactant disrupts these colloidal entities. If the IC50 shifts significantly (e.g., >10-fold loss of potency) upon adding detergent, your initial hit was an aggregation-based artifact.
Q2: When I dilute my 10 mM DMSO stock into the aqueous assay buffer, the solution turns cloudy. How can I prevent this?Causality & Solution: Direct dilution of a high-concentration DMSO stock into an aqueous buffer causes rapid solvent diffusion. The lipophilic halo-indazole is left supersaturated without its solvation shell and rapidly nucleates, forming amorphous precipitates[2].
Validation: To prevent this "solvent shock," avoid direct high-fold dilutions. Utilize an intermediate dilution strategy . By stepping down the concentration in an intermediate solvent mixture before final aqueous exposure, you control the nucleation kinetics and maintain the compound in a metastable monomeric state.
Optimized dilution workflow to prevent solvent shock and compound precipitation.
Q3: I cannot use detergents because they lyse my cells in cell-based assays. What are alternative solubility enhancers?Causality & Solution: In cell-based assays, standard surfactants like Triton X-100 will disrupt lipid bilayers. Instead, utilize carrier proteins or macrocyclic encapsulators. Bovine Serum Albumin (BSA) acts as a physiological lipid sink, binding hydrophobic halogens to keep the compound in solution. Alternatively, cyclodextrins (e.g., HP-β-CD) feature a hydrophobic cavity that encapsulates the halo-indazole core, while their hydrophilic exterior maintains aqueous solubility without disrupting cell membranes[3].
Part 3: Quantitative Data & Additive Selection
To systematically optimize your assay buffer, refer to the following table of field-proven solubility enhancers. Select the additive based on your specific assay format.
Additive Class
Specific Agent
Recommended Conc.
Mechanism of Action
Assay Compatibility
Non-ionic Detergents
Triton X-100, Tween-20
0.01% - 0.1% (v/v)
Disrupts colloidal aggregates by lowering surface tension.
Biochemical assays. Cytotoxic to cells.
Zwitterionic Detergents
CHAPS
1 mM - 5 mM
Solubilizes lipophilic cores without denaturing target proteins.
Biochemical assays (protein-friendly).
Carrier Proteins
BSA
0.1% (w/v)
Acts as a lipid sink; binds hydrophobic halogens to prevent precipitation.
Cell-based and biochemical assays.
Macrocycles
HP-β-Cyclodextrin
1% - 5% (w/v)
Encapsulates the halo-indazole core in a hydrophobic cavity.
Cell-based assays; may interfere with SPR/ITC.
Co-solvents
DMSO / PEG-400
< 1% (v/v) final
Lowers the dielectric constant of the buffer to favor lipophile solvation.
Universal, but strict concentration limits apply.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Detergent-Dependent Counter-Screen for Aggregation
This protocol is a self-validating system: by running the assay in parallel with and without detergent, the system internally controls for true pharmacology versus physical aggregation.
Buffer Preparation: Prepare two identical batches of your standard aqueous assay buffer. To Batch B, add 0.01% (v/v) Triton X-100. (Causality: Triton X-100 is above its critical micelle concentration here, sufficient to break up compound aggregates without denaturing most robust enzymes).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the halo-indazole in 100% DMSO.
Aqueous Spiking: Transfer 1 µL of the DMSO dilution series into 99 µL of Buffer A and Buffer B (Final DMSO = 1%). Mix via rapid pipetting to prevent localized supersaturation.
Pre-incubation (Critical Step): Add the target enzyme and incubate for 15 minutes at room temperature. (Causality: Colloidal aggregation is a time-dependent, thermodynamically driven process. Pre-incubation ensures aggregates have time to form and sequester the enzyme before the substrate is introduced).
Reaction Initiation: Add the substrate to initiate the enzymatic reaction and read the plate.
Data Interpretation: Calculate the IC50 for both conditions. A genuine inhibitor will exhibit nearly identical IC50 values in both buffers. An aggregator will show a massive rightward shift (loss of potency) in Buffer B.
Protocol 2: Kinetic Solubility Profiling via Nephelometry
Do not guess your compound's solubility limit. Measure it directly in your specific assay buffer to establish a strict upper concentration boundary for your experiments.
Plate Setup: Use a 96-well clear-bottom microplate.
Buffer Dispense: Add 190 µL of the target aqueous assay buffer (pH 7.4) to each well.
Compound Spiking: Add 10 µL of halo-indazole DMSO stocks to achieve final concentrations ranging from 1 µM to 200 µM.
Equilibration: Shake the plate at 300 RPM for 2 hours at 25°C. (Causality: This allows sufficient time for metastable supersaturated solutions to nucleate and precipitate).
Measurement: Read the plate using a nephelometer (measuring forward light scattering).
Interpretation: The kinetic solubility limit is the exact concentration at which light scattering signals significantly deviate from the baseline vehicle control. Rule: All subsequent biochemical assays must be run at concentrations below this empirically determined threshold.
References
Shoichet BK, Simeonov A. "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Journal of Medicinal Chemistry. 1
Sun et al. "The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors." European Journal of Medicinal Chemistry.2
Misra et al. "QbD-driven solid dispersion development for enhanced solubility and dissolution of the BCS Class II drug voriconazole as a model drug." RSC Pharmaceutics. 3
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Sterically Hindered Indazoles
Welcome to the Advanced Applications Knowledge Base. This portal is designed for drug development professionals and synthetic chemists troubleshooting the functionalization of highly congested indazole scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Knowledge Base. This portal is designed for drug development professionals and synthetic chemists troubleshooting the functionalization of highly congested indazole scaffolds.
Q1: My Suzuki coupling of a C3- or C7-halogenated indazole is stalling at <20% conversion. Why is this happening, and how do I fix it?Causality: Steric hindrance at the C3 or C7 positions directly impedes the transmetalation step of the catalytic cycle[1],[2]. During transmetalation, the bulky boronic acid must navigate the coordination sphere of the Pd(II) intermediate to form a Pd-O-B linkage. If the indazole possesses a bulky N1-protecting group (e.g., THP, Trityl) or adjacent substituents, the steric clash creates an insurmountable activation energy barrier.
Solution: Switch from standard catalysts like Pd(PPh3)4 to highly active, sterically demanding dialkylbiarylphosphine ligands such as XPhos or SPhos (often deployed as G2/G3 precatalysts)[3]. These ligands possess a massive steric profile that forces the Pd center into a highly reactive, mono-ligated L1Pd(0) state, accelerating both oxidative addition and reductive elimination. Additionally, switching from a boronic acid to a boronate pinacol ester (Bpin) can alter the transmetalation pathway, often improving outcomes for congested electrophiles.
Q2: I am trying to couple an unprotected (free N-H) indazole, but the catalyst seems to die immediately. Is the N-H group poisoning the reaction?Causality: Yes. Unprotected indazoles possess an acidic N-H proton. Under the basic conditions required for Suzuki coupling, the deprotonated indazole acts as a strong nucleophile and coordinates directly to the Pd(II) center[4]. This displaces the phosphine ligand and forms an off-cycle, inactive nitrogen-bridged or halogen-bridged palladium dimer, effectively terminating the catalytic cycle[4],[5].
Solution: You have two options. The traditional route is to protect the N-H group (e.g., with Boc or SEM) prior to coupling[3]. However, to avoid extra synthetic steps, you can use Buchwald's SPhos Pd G2 or G3 precatalysts. The extreme steric bulk of the SPhos ligand physically prevents the formation of the inactive bridged Pd-dimer, allowing the coupling of unprotected, nitrogen-rich heterocycles under remarkably mild conditions (as low as 60 °C)[4].
Q3: My sterically hindered boronic acid is degrading before it can couple. How do I prevent this?Causality: Highly hindered or electron-deficient boronic acids (e.g., 2,6-disubstituted arylboronic acids or heteroaryl boronic acids) are highly susceptible to protodeboronation—a base-catalyzed side reaction where the C-B bond is cleaved, yielding the protonated arene[6]. If transmetalation is slow due to steric bulk, protodeboronation outcompetes the cross-coupling.
Solution: Lower the reaction temperature and use a highly active catalyst system (e.g., XPhos Pd G3) that can turn over rapidly at 50–60 °C[4]. Alternatively, utilize microwave (MW) irradiation. MW heating can drive the cross-coupling of extremely hindered substrates in as little as 10 minutes, outpacing the degradation kinetics of the boronic acid[5].
The following table synthesizes expected yields and optimization parameters for coupling sterically congested indazoles based on established literature precedents[1],[4],[3],[5].
Catalyst / Ligand System
Substrate Profile
Typical Yield
Key Advantage / Mechanistic Role
Pd(PPh3)4
Unhindered, N-Protected
40–60%
Baseline catalyst. Prone to deactivation; poor performance for bulky C3/C7 substrates.
Pd(dppf)Cl2
Mildly Hindered (C5/C6)
70–85%
Reliable general-purpose catalyst[6]. Fails with free N-H or extreme C3 bulk.
SPhos Pd G2 / G3
Free N-H, Sterically Hindered
85–99%
Prevents off-cycle Pd-dimer formation[4]. Highly active at lower temperatures (60 °C).
Heterogeneous system compatible with microwave irradiation; reduces reaction time to 10 min[5].
Self-Validating Experimental Protocol
Standard Operating Procedure: Suzuki-Miyaura Coupling of Sterically Hindered, Unprotected Indazoles
This protocol utilizes SPhos Pd G2 to overcome both NH-poisoning and steric barriers, establishing a self-validating feedback loop via LCMS monitoring.
Reagents:
Indazole halide (1.0 equiv)
Aryl or Heteroaryl Boronic Acid / Pinacol Ester (1.5 equiv)
SPhos Pd G2 precatalyst (2–5 mol%)
K3PO4 (aqueous, 2.0 M) or solid anhydrous K3PO4 (3.0 equiv)
Solvent: 1,4-Dioxane / H2O (4:1 v/v)
Step-by-Step Methodology:
Preparation & Degassing (Critical Step):
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the indazole halide, boronic acid/ester, and solid K3PO4 (if using anhydrous).
Self-Validation Check: Oxygen is lethal to the L1Pd(0) active species. Degas the 1,4-Dioxane/H2O solvent mixture thoroughly by sparging with Argon for 30 minutes, or perform three freeze-pump-thaw cycles.
Catalyst Loading:
Transfer the Schlenk tube to a nitrogen-filled glovebox (or use standard Schlenk techniques against a positive Argon flow) and add the SPhos Pd G2 precatalyst (2-5 mol%).
Causality Note: SPhos Pd G2 is an air-stable precatalyst, but once activated in solution by the base, the resulting Pd(0) species is highly oxygen-sensitive.
Reaction Initiation:
Add the degassed solvent mixture (and aqueous K3PO4, if using) via syringe.
Seal the tube and heat the biphasic mixture to 60–80 °C with vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic phases.
In-Process Monitoring (Self-Validation):
After 2 hours, sample the organic layer and analyze via LCMS.
Diagnostic Logic:
Target Mass Present, Halide Consumed: Reaction is proceeding optimally.
Halide Intact, Boronic Acid Consumed: Protodeboronation is occurring. Correction: Switch to a pinacol ester or lower the temperature to 60 °C.
Both Starting Materials Intact: Catalyst deactivation has occurred (likely due to poor degassing or extreme steric block). Correction: Increase catalyst loading to 5 mol% or switch to microwave irradiation (100 °C for 10-15 mins)[5].
Workup & Isolation:
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.
Wash the organic layer with brine, dry over Na2SO4, concentrate, and purify via flash chromatography.
References
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. NIH (PMC). Available at:[Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at:[Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. SciSpace (JACS). Available at:[Link]
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at:[Link]
Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. RECERCAT. Available at:[Link]
Technical Support Center: Troubleshooting Debromination Side Reactions in Palladium Coupling
Welcome to the technical support center for troubleshooting debromination side reactions in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting debromination side reactions in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common yet often frustrating side reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to not only solve your immediate experimental issues but also to deepen your understanding of the underlying chemical principles.
This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a debrominated byproduct in my Suzuki-Miyaura coupling. What is happening and what are the primary causes?
A1: The formation of a debrominated (or hydrodehalogenated) byproduct, where the bromine atom on your aryl bromide is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] This occurs through a competing reaction pathway within the catalytic cycle, which ultimately reduces the yield of your desired cross-coupled product and complicates purification.[1]
Several factors can promote this undesired side reaction:
Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[1]
Choice of Base: The strength and type of base are critical. Strong bases, particularly in the presence of water or alcohols, can generate species that act as hydride donors, facilitating the reductive cleavage of the C-Br bond.[2]
Palladium Catalyst and Ligand System: The electronic and steric properties of the phosphine ligands play a crucial role. Bulky, electron-rich phosphine ligands, while often used to promote difficult couplings, can sometimes paradoxically favor the reductive elimination of an aryl-hydride species, leading to debromination.[1][3]
Solvent: The polarity and protic nature of the solvent can influence the reaction pathway.[1] Protic solvents can serve as a source of protons or hydrides.[2]
Presence of Hydride Sources: Impurities in reagents or solvents, or even certain reagents themselves (like some amine bases), can act as hydride donors.[1]
Substrate Reactivity: Electron-rich aryl halides can be more prone to this side reaction.[4]
Q2: How does the choice of phosphine ligand specifically influence debromination?
A2: Phosphine ligands are fundamental to the success of palladium-catalyzed cross-coupling reactions as they modulate the catalyst's activity and stability.[4] Their electronic and steric properties directly impact the relative rates of the desired cross-coupling pathway versus the undesired debromination pathway.
Electron-Rich and Bulky Ligands: Ligands such as tri-tert-butylphosphine and other bulky, electron-rich phosphines are often employed to enhance the rate of oxidative addition, which is a key step in the catalytic cycle. However, these same properties can also promote the reductive elimination of an aryl-hydride intermediate, leading to the debrominated product.[1] Careful consideration is therefore required when selecting these types of ligands.[3]
Less Electron-Donating Ligands: In some cases, switching to a less electron-donating phosphine ligand can disfavor the hydrodehalogenation pathway.[1]
Bidentate vs. Monodentate Ligands: The "bite angle" of bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos, can influence the stability of the palladium intermediates and the propensity for side reactions.
The following table provides a general guide to ligand selection for minimizing debromination:
Ligand Type
Properties
Effect on Debromination
Recommendation
Bulky, Electron-Rich Phosphines
High electron density, large cone angle
Can promote reductive elimination of Ar-H
Use with caution; screen against other ligand types
Less Electron-Donating Phosphines
Lower electron density
Can disfavor the hydrodehalogenation pathway
Often a better initial choice to minimize debromination
Bidentate Phosphines (e.g., dppf, Xantphos)
Defined bite angle, good catalyst stability
Can offer a good balance between reactivity and suppression of side reactions
Excellent starting point for many coupling reactions
Q3: My substrate contains an acidic proton (e.g., an indole N-H or a carboxylic acid). Could this be contributing to the debromination?
A3: Absolutely. The presence of acidic protons on your substrate can significantly complicate palladium-catalyzed cross-coupling reactions and increase the likelihood of debromination.
Indole N-H: The N-H proton of an indole is acidic and can be deprotonated by the base used in the reaction.[5] The resulting indolide anion has increased electron density, which can make the C-Br bond more susceptible to cleavage.[5] The most effective strategy to prevent this is to protect the indole nitrogen with a suitable protecting group, such as a Boc or SEM group.[5]
Carboxylic Acids: A free carboxylic acid group can react with the basic reagents, and the resulting carboxylate can coordinate to the palladium center.[1] This can interfere with the catalytic cycle and promote side reactions like debromination.[1] In such cases, protecting the carboxylic acid as an ester may be necessary to achieve a cleaner reaction and higher yield.[1]
Q4: I'm performing a Sonogashira coupling and observing debromination. Are the causes different from other coupling reactions?
A4: While the fundamental principles are similar, Sonogashira couplings have some unique considerations regarding debromination. A primary competing side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.[6] While not directly debromination, the conditions that favor Glaser coupling can sometimes also contribute to a more complex reaction mixture where debromination is also observed.
To minimize side reactions in Sonogashira coupling, including debromination, consider the following:
Copper-Free Conditions: The most effective way to avoid Glaser homocoupling is to use a copper-free Sonogashira protocol.[6] These methods often employ specific palladium catalysts or bulky phosphine ligands to achieve efficient coupling without the need for a copper co-catalyst.[4]
Rigorous Degassing: If you are using a copper co-catalyst, it is crucial to ensure the reaction is completely free of oxygen by using degassed solvents and maintaining an inert atmosphere.[6]
Choice of Base: Amine bases like triethylamine or diisopropylethylamine are commonly used and can also help to keep the copper(I) in its reduced, active state.[6]
Q5: Can you provide a systematic troubleshooting workflow to address debromination?
A5: Certainly. A logical and systematic approach is key to efficiently resolving issues with debromination. The following workflow and corresponding diagram outline a series of steps to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting debromination in palladium coupling reactions.
Experimental Protocols
Here are some representative experimental protocols with an emphasis on conditions that minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling with a Milder Base
This protocol is a general starting point for the Suzuki-Miyaura coupling of an aryl bromide, aiming to minimize debromination by using a milder inorganic base.
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
Add the degassed solvent mixture via syringe.
Stir the reaction mixture at a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a guideline for a copper-free Sonogashira coupling to avoid side reactions associated with a copper co-catalyst.
Materials:
Aryl bromide (1.0 equiv)
Terminal alkyne (1.2 equiv)
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
Ligand (e.g., SPhos, 4 mol%)
Base (e.g., K₃PO₄, 2.0 equiv)
Degassed solvent (e.g., Dioxane)
Procedure:
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, palladium catalyst, and ligand.
Add the base and the degassed solvent.
Add the terminal alkyne.
Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of argon.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by column chromatography.[6]
Understanding the Mechanism: Desired vs. Undesired Pathways
To effectively troubleshoot, it's helpful to visualize the catalytic cycle and the point at which the debromination side reaction diverges from the desired cross-coupling pathway.
Caption: The catalytic cycle showing the desired cross-coupling pathway and the competing debromination side reaction.
The critical divergence point occurs after the oxidative addition of the aryl bromide to the Pd(0) catalyst. In the desired pathway, transmetalation with the coupling partner occurs, followed by reductive elimination to give the cross-coupled product. In the debromination pathway, a hydride transfer to the palladium complex occurs, leading to an aryl-palladium-hydride intermediate. Subsequent reductive elimination then yields the undesired debrominated product.[2][7]
By carefully selecting your reaction parameters—particularly the base, ligand, and temperature—you can influence the kinetics to favor the transmetalation step over the hydride transfer, thereby minimizing the formation of the debrominated byproduct.
References
Thomas, A. A., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
Cross-Coupling Reactions Guide - Johnson Matthey. Available at: [Link]
Protodeboronation - Wikipedia. Available at: [Link]
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]
recrystallization solvents for 6-Bromo-4-chloro-1-methyl-1H-indazole
Part 1: Executive Summary & Solvent Strategy Compound Profile: 6-Bromo-4-chloro-1-methyl-1H-indazole is a highly functionalized heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and anti-tum...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Solvent Strategy
Compound Profile:
6-Bromo-4-chloro-1-methyl-1H-indazole is a highly functionalized heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and anti-tumor agents.[1] Its purity is critical because the C-4 chlorine and C-6 bromine handles are distinct electrophilic sites for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]
The Challenge:
The primary impurities encountered are typically the N2-methyl regioisomer (a common byproduct of indazole methylation), unreacted 4-chloro-6-bromo-1H-indazole, and poly-halogenated species.[1] The compound is prone to "oiling out" due to the disruption of crystal lattice energy by the N-methyl group and the halogen sterics.[1]
Solvent Selection Guide (Q&A)
Q1: What is the primary solvent system recommended for this compound?A: Based on the solubility profiles of structurally analogous halogenated indazoles (e.g., 6-bromo-1-methyl-1H-indazole), a Binary Solvent System of Ethanol/Water (EtOH/H₂O) is the most robust starting point.[1]
Ratio: Start with 9:1 EtOH:H₂O at reflux. If saturation is not reached, titrate with water until turbidity persists, then clear with drops of hot ethanol.[1]
Why? The indazole core is lipophilic (due to Cl/Br/Me), making it soluble in hot ethanol.[1] Water acts as a powerful anti-solvent to force precipitation upon cooling, effectively removing polar inorganic salts and more soluble organic impurities.[1]
Q2: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?A: Oiling out occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature.[1][2] This is common with N-methyl indazoles.
Immediate Fix: Re-heat the mixture until clear. Add a small amount of the good solvent (Ethanol) to slightly undersaturate the solution.[1]
Process Adjustment: Cool the solution very slowly to room temperature with vigorous stirring. Do not plunge immediately into ice.
Seeding: Add a seed crystal of pure product at roughly 5-10°C below the boiling point of the solvent. This provides a nucleation surface, bypassing the energy barrier that leads to oiling.[1]
Q3: Can I use Ethyl Acetate/Heptane?A: Yes, this is the preferred Alternative System , particularly if you are trying to remove non-polar impurities or if the compound is too soluble in aqueous alcohols.[1]
Protocol: Dissolve in minimum hot Ethyl Acetate (EtOAc). Add hot Heptane dropwise until cloudiness appears.
Benefit: This system is superior for removing unreacted starting materials that might be more polar than the methylated product.[1]
Part 2: Troubleshooting & Optimization
Q4: I see a persistent impurity at ~5-10% by HPLC. Is recrystallization sufficient?A: If the impurity is the N2-methyl isomer , recrystallization alone is often inefficient due to the structural similarity (isomorphism).[1]
Diagnosis: Check 1H NMR.[1][3][4][5] The N-Me peak for N1-isomers typically appears around 4.0 ppm, while N2-isomers appear around 4.2 ppm (shifted downfield).[1]
Solution: If the ratio is poor (e.g., <95:5), perform a rapid silica plug filtration (Flash Chromatography) using 10-20% EtOAc/Hexanes before recrystallization.[1] The N2 isomer is generally more polar and elutes later or can be separated on silica.[1] Then, recrystallize to achieve >99% purity.[1][6]
Q5: The crystals are colored (yellow/orange) but should be off-white.A: Halogenated aromatics can trap trace bromine or oxidation byproducts.
Fix: Perform a "Hot Filtration" step.[2][7] Dissolve the compound in the hot solvent, add 5% w/w Activated Carbon (Charcoal), stir for 10 minutes, and filter through a pre-warmed Celite pad. Then proceed with crystallization.[7][8][9]
Equipment: Erlenmeyer flask, magnetic stir bar, heating plate, reflux condenser (optional).
Step-by-Step Methodology:
Dissolution:
Place crude solid in an Erlenmeyer flask.
Add Ethanol (approx. 5 mL per gram of solid) and heat to near-boiling (75-78°C).
Note: If solid remains, add Ethanol in 1 mL increments until fully dissolved.[1]
Anti-Solvent Addition:
Maintain heat.[2][3][4][5][7][8][9] Add hot Water dropwise to the stirring solution.
Stop addition immediately when a faint, persistent cloudiness (turbidity) is observed.[1]
Add 2-3 drops of hot Ethanol to clear the solution back to transparent.
Controlled Cooling (Critical Step):
Remove from heat and place the flask on a cork ring or wood block (insulation).
Allow to cool to room temperature (20-25°C) undisturbed for 2-3 hours.
Observation: Needles or prisms should begin to form. If oil droplets appear, reheat and add slightly more Ethanol.[1]
Maximizing Yield:
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour.
Isolation:
Filter the crystals using vacuum filtration (Buchner funnel).[1][2]
Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (50:50).
Drying: Dry under high vacuum at 40°C for 12 hours to remove lattice solvents.
Part 4: Data & Visualization
Table 1: Representative Solvent Screening Data
Based on solubility profiles of 6-bromo-1-methyl-1H-indazole analogs [1, 2].
Solvent System
Solubility (Hot)
Solubility (Cold)
Crystal Habit
Impurity Purge Profile
Ethanol / Water
High
Low
Needles
Excellent for salts & polar byproducts
Methanol / Water
Very High
Moderate
Prisms
Good, but lower yield than EtOH
EtOAc / Heptane
High
Low
Aggregates
Excellent for non-polar starting materials
Toluene
Moderate
Moderate
Plates
Poor yield; good for removing tars
Acetone / Water
Very High
Low
Oil/Amorphous
High risk of oiling out; not recommended
Figure 1: Recrystallization Workflow & Decision Tree
Caption: Logical workflow for the binary solvent recrystallization of 6-Bromo-4-chloro-1-methyl-1H-indazole, including decision nodes for troubleshooting "oiling out" events.
References
American Elements. (n.d.). 6-Bromo-4-chloro-1H-indazole Properties and Applications. American Elements.[10] [Link]
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.[1] Massachusetts Institute of Technology. [Link]
Google Patents. (2019). CN101948433A - Method for separating and purifying substituted indazole isomers.
Technical Support Center: HPLC Resolution of Bromo-Chloro-1-Methylindazole Regioisomers
Welcome to the Analytical Support Center. The N-alkylation of halogenated indazoles, such as bromo-chloro-indazoles, typically yields a mixture of N1-methyl and N2-methyl regioisomers[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Support Center. The N-alkylation of halogenated indazoles, such as bromo-chloro-indazoles, typically yields a mixture of N1-methyl and N2-methyl regioisomers[1]. Because these isomers share identical molecular weights and nearly identical lipophilicities, their chromatographic separation is notoriously challenging[2]. Standard reversed-phase (RP) C18 chromatography often results in co-elution.
This guide provides authoritative troubleshooting steps, frequently asked questions (FAQs), and validated methodologies to achieve baseline resolution (
Q1: Why do the N1 and N2 regioisomers of bromo-chloro-methylindazole co-elute on my standard C18 column?A1: C18 stationary phases separate analytes primarily based on hydrophobic interactions. The N1-methyl and N2-methyl regioisomers of bromo-chloro-indazole have virtually identical LogP values. The structural difference lies in the position of the methyl group and the resulting dipole moment and molecular shape. To resolve them, you must exploit orthogonal retention mechanisms—such as
interactions, dipole-dipole interactions, or steric/shape recognition—which standard C18 phases lack[4].
Q2: Which stationary phase should I use instead of C18?A2: Pentafluorophenyl (PFP) or Biphenyl columns are highly recommended. The fluorine atoms in a PFP phase create a strong dipole moment and facilitate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
electron interactions with the electron-rich indazole ring. Furthermore, the rigid PFP ring offers enhanced shape selectivity, which is highly sensitive to the spatial arrangement of the bromo, chloro, and methyl groups on the indazole core. Alternatively, specialized mixed-mode columns can be employed for difficult halogenated heterocycles.
Q3: What mobile phase additives improve resolution and peak shape?A3: Adding a volatile acidic modifier, such as 0.1% Formic Acid (FA), to the aqueous mobile phase is crucial[5]. Formic acid lowers the pH, protonating the residual silanols on the silica support to neutralize their charge. This suppresses secondary ion-exchange interactions with the basic nitrogen atoms of the indazole ring, thereby eliminating peak tailing and improving overall symmetry.
Part 2: Troubleshooting Guide
Issue 1: Poor Baseline Resolution (
) on a PFP Column.
Root Cause: The mobile phase may be masking the column's shape selectivity, or the column temperature is too high.
Solution: Switch the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that enhances the
interactions between the indazole ring and the PFP stationary phase. Additionally, lower the column temperature (e.g., from to ) to increase the rigidity of the stationary phase, enhancing steric recognition of the N1 vs. N2 methyl positions.
Issue 2: Baseline Drift During Gradient Elution.
Root Cause: Mismatched UV absorbance between the aqueous and organic mobile phases, often exacerbated by poor-quality additives.
Solution: Ensure you are using HPLC-grade or LC-MS-grade solvents and additives[5]. If monitoring at low wavelengths (e.g.,
), ensure the concentration of Formic Acid is perfectly balanced between Mobile Phase A and B (e.g., 0.1% in both).
Issue 3: Inconsistent Retention Times.
Root Cause: Incomplete column equilibration. PFP columns require longer equilibration times than C18 columns due to complex solvent-stationary phase interactions.
Solution: Ensure a minimum of 10-15 column volumes (CV) of the starting mobile phase are pumped through the column prior to the first injection.
Troubleshooting workflow for resolving co-eluting methylindazole regioisomers.
Part 3: Quantitative Data & Column Selection
Table 1: Comparison of Stationary Phases for Halogenated Indazole Regioisomers
Stationary Phase
Primary Retention Mechanism
Selectivity for N1/N2 Isomers
Recommended Organic Modifier
C18 (Alkyl)
Hydrophobic dispersion
Poor
Acetonitrile / Methanol
PFP (Fluorinated)
, Dipole, Steric shape
Excellent
Methanol
Biphenyl
, Hydrophobic
Good
Methanol
Chiral (Amylose)
Steric, Hydrogen bonding
Excellent (Cost-prohibitive)
Hexane / Ethanol
Part 4: Step-by-Step Methodology
Protocol: RP-HPLC Separation of Bromo-Chloro-1-methylindazole and its N2-isomer
Step 1: System Preparation
Install a PFP column (e.g.,
particle size) onto the HPLC system.
Set the column oven temperature to
to maximize shape selectivity. Higher temperatures increase molecular kinetic energy, reducing the stationary phase's ability to distinguish subtle steric differences.
Step 2: Mobile Phase Preparation
Mobile Phase A : HPLC-grade Water with 0.1% (v/v) Formic Acid.
Mobile Phase B : HPLC-grade Methanol with 0.1% (v/v) Formic Acid.
Self-Validating Check: Degas both solvents via ultrasonication for 10 minutes. Monitor the pump pressure ripple; it should be
to ensure micro-bubbles are not affecting the gradient delivery.
Step 3: Gradient Elution Program
0.0 - 2.0 min : 40% B (Isocratic hold to focus the analytes at the column head).
2.0 - 15.0 min : 40% to 80% B (Linear gradient to elute the halogenated indazoles).
15.0 - 18.0 min : 80% B (Column wash to remove highly retained impurities).
18.0 - 25.0 min : 40% B (Re-equilibration).
Flow rate :
.
Step 4: Sample Preparation
Dissolve the bromo-chloro-methylindazole sample mixture in 50:50 Water:Methanol to a final concentration of
.
Causality: Matching the sample diluent to the initial mobile phase conditions prevents peak distortion (the "solvent effect"). Injecting a sample dissolved in 100% organic solvent will cause the analytes to travel rapidly down the column before the gradient begins, destroying resolution.
Step 5: Detection & Analysis
Set the UV-Vis / Diode Array Detector (DAD) to
and .
The N1-methyl isomer typically elutes after the N2-methyl isomer on a PFP column due to the higher dipole moment and stronger
stacking of the N1 configuration.
Chromatographic elution logic for N1 and N2 methylindazole regioisomers.
References
Title: Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines
Source: PMC (NIH)
URL: [Link]
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
Source: PMC (NIH)
URL: [Link]
Title: Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides
Source: Optibrium
URL: [Link]
Technical Support Center: Stability of 6-Bromo-4-chloro-1-methyl-1H-indazole Under Basic Conditions
Introduction 6-Bromo-4-chloro-1-methyl-1H-indazole is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry and drug discovery. Its utility is most pronounced in trans...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
6-Bromo-4-chloro-1-methyl-1H-indazole is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry and drug discovery. Its utility is most pronounced in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures.[1][2] These reactions almost invariably require basic conditions, which introduces significant challenges related to the stability of the indazole core.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and navigating the stability of 6-Bromo-4-chloro-1-methyl-1H-indazole in basic media. We will delve into the primary degradation pathways, offer detailed troubleshooting for common synthetic problems, and provide validated protocols to maximize yield and minimize byproduct formation.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses fundamental questions regarding the chemical stability of the title compound under basic conditions.
Q1: What are the primary stability concerns for 6-Bromo-4-chloro-1-methyl-1H-indazole under basic conditions?
There are two primary degradation pathways of concern:
Indazole Ring-Opening: N-substituted indazoles, such as this N1-methylated compound, are susceptible to a base-mediated ring-opening reaction. This proceeds via nucleophilic attack at the C3 position, ultimately leading to the formation of an o-aminobenzonitrile derivative.[3][4] This pathway is particularly relevant with strong bases at elevated temperatures.
Reductive Dehalogenation: In the context of palladium-catalyzed cross-coupling reactions, a common side reaction is the replacement of a halogen atom (bromo or chloro) with a hydrogen atom.[5][6] This hydrodehalogenation is often caused by premature protonolysis of a key organopalladium intermediate, a reaction exacerbated by trace amounts of water or other proton sources in the reaction mixture.[6]
Q2: I thought N-H indazoles were the ones that were unstable in base. Why is the N1-methyl group a problem?
This is a crucial point of distinction. Unprotected N-H indazoles can be deprotonated by a strong base to form an indazolide anion. This in situ deprotonation renders the heterocyclic ring electron-rich and resilient to the ring-opening isomerization that plagues N-protected indazoles.[3] In contrast, the N1-methyl group on 6-bromo-4-chloro-1-methyl-1H-indazole prevents the formation of this stabilizing anion. Consequently, the C3 position remains susceptible to nucleophilic attack, making N-alkylated indazoles paradoxically more prone to this specific type of base-mediated ring cleavage.[3]
Q3: Between the C6-Bromo and C4-Chloro substituents, which is more labile under basic cross-coupling conditions?
In palladium-catalyzed cross-coupling reactions, the C6-Bromo bond is significantly more reactive and thus more "labile" than the C4-Chloro bond. The oxidative addition of the C-Br bond to the Pd(0) catalyst is much faster than that of the C-Cl bond. This difference in reactivity allows for highly regioselective functionalization at the C6 position, which is a cornerstone of this building block's utility.[1] However, the C-Br bond is also more susceptible to reductive dehalogenation.
Q4: How does the choice of base impact the stability and reaction outcome?
The choice of base is critical and represents a trade-off between reaction efficiency and substrate stability.[5][6]
Strong, Non-Nucleophilic Bases (e.g., NaOtBu, LiHMDS, KHMDS): These are highly effective at promoting the deprotonation steps required in many catalytic cycles, like the Buchwald-Hartwig amination.[5][7] However, their high basicity can accelerate the undesired indazole ring-opening, especially at higher temperatures.
Weaker, Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used in Suzuki-Miyaura couplings.[8][9] They are generally safer for the indazole core and less likely to induce ring-opening. However, they may not be strong enough for other transformations or may lead to slower reaction rates. Their solubility can also significantly impact reaction performance.[6]
Hydroxide Bases (e.g., NaOH, KOH): These should generally be avoided as they introduce water, which can lead to catalyst deactivation, hydrolysis of reagents, and increased rates of reductive dehalogenation.
Part 2: Troubleshooting Guide for Common Synthetic Applications
This guide addresses specific issues encountered during palladium-catalyzed cross-coupling reactions involving 6-Bromo-4-chloro-1-methyl-1H-indazole.
Problem 1: Low or No Conversion of Starting Material
Potential Causes:
Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or may be of poor quality.
Suboptimal Base: The chosen base may be too weak or poorly soluble in the reaction solvent, failing to activate the boronic acid for transmetalation.[6][10]
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition or other key steps.
Poor Reagent Quality: Solvents may not be anhydrous, or the boronic acid may have degraded.[6]
Recommended Solutions:
Ensure Anhydrous and Anaerobic Conditions: Thoroughly degas solvents and use fresh, high-purity reagents. Use a pre-catalyst or ensure the active Pd(0) species is generated effectively.
Screen Bases: If using K₂CO₃ with low conversion, consider a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.
Optimize Temperature: Incrementally increase the reaction temperature (e.g., in 10 °C steps) while monitoring for byproduct formation.
Ligand Choice: For challenging couplings, bulky, electron-rich phosphine ligands can improve catalyst performance.[6]
Problem 2: Significant Formation of Dehalogenated Byproduct (4-chloro-1-methyl-1H-indazole)
Potential Causes:
Presence of Proton Sources: The primary cause is often residual water in the solvent, reagents, or base (e.g., hydrated K₃PO₄).[6]
Slow Transmetalation: If the transmetalation step (boronic acid to palladium) is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime and is more likely to be intercepted by a proton source.
Recommended Solutions:
Rigorous Drying: Use freshly distilled/dried solvents. Dry inorganic bases in an oven before use. Ensure all glassware is flame-dried or oven-dried.
Optimize Base/Boronic Acid Stoichiometry: Using a slight excess (1.2-1.5 equiv.) of the boronic acid can accelerate the transmetalation step.
Lower Reaction Temperature: If the primary reaction is fast enough, lowering the temperature can sometimes suppress the rate of the dehalogenation side reaction.[5]
Problem 3: Observation of an Unexpected Nitrile-Containing Byproduct
Potential Causes:
Base-Mediated Ring Opening: The reaction conditions (strong base, high temperature, long reaction time) are promoting the degradation of the indazole core into an o-aminobenzonitrile derivative.[3][4]
Recommended Solutions:
Reduce Base Strength: If using a strong base like NaOtBu, switch to a weaker base such as K₃PO₄ or Cs₂CO₃ if the coupling reaction can tolerate it.
Lower Reaction Temperature: This is the most effective way to minimize this degradation pathway. Determine the lowest effective temperature for the desired coupling.
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Part 3: Experimental Protocols & Best Practices
Protocol 1: Model Suzuki-Miyaura Coupling with Minimized Degradation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromo-4-chloro-1-methyl-1H-indazole with an arylboronic acid, incorporating best practices to maintain substrate stability.
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)
Schlenk flask or reaction vial with a magnetic stir bar
Inert atmosphere (Nitrogen or Argon)
Procedure:
Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere.
Reagent Addition: To the vessel, add 6-Bromo-4-chloro-1-methyl-1H-indazole, the arylboronic acid, dried cesium carbonate, and the [Pd(dppf)Cl₂] catalyst.
Atmosphere Exchange: Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.
Reaction: Heat the reaction mixture to the desired temperature (start with 80-90 °C) and stir.
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel.
Part 4: Data & Visualizations
Table 1: Comparison of Common Bases for Cross-Coupling Reactions
Distinguishing N1-Methyl and N2-Methyl Indazole Isomers: A NOESY-Driven Analytical Guide
The Regiochemistry Challenge in Indazole Synthesis Indazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core motifs in kinase inhibitors and targeted therapeutics[1]. During the s...
Author: BenchChem Technical Support Team. Date: March 2026
The Regiochemistry Challenge in Indazole Synthesis
Indazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core motifs in kinase inhibitors and targeted therapeutics[1]. During the synthesis of these molecules, N-alkylation (such as methylation) under basic conditions typically yields a nearly equal mixture of N1 and N2 regioisomers due to the tautomeric nature of the indazole ring[2].
Separating these isomers is only the first hurdle; definitively identifying which is the N1-methyl and which is the N2-methyl isomer is a critical bottleneck. Because these regioisomers possess identical molecular weights and highly similar polarities, standard analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are insufficient[1]. Furthermore, basic 1D ¹H NMR often shows ambiguous, overlapping chemical shifts for the N-methyl protons. To achieve unambiguous structural assignment, scientists must rely on 2D Nuclear Magnetic Resonance (NMR) techniques—specifically Nuclear Overhauser Effect Spectroscopy (NOESY), orthogonally validated by Heteronuclear Multiple Bond Correlation (HMBC)[3].
Analytical Method Comparison
To establish a robust analytical workflow, it is essential to objectively compare NOESY against alternative structural elucidation techniques.
Table 1: Analytical Techniques for Indazole Regioisomer Differentiation
Technique
Primary Mechanism
Advantages
Limitations
2D NOESY NMR
Through-space correlation (< 5 Å)
Directly observes spatial proximity of N-CH₃ to H-3 or H-7. Maps the entire molecule simultaneously.
Requires careful optimization of mixing time () to prevent spin diffusion.
2D HMBC NMR
Through-bond correlation (2-3 bonds)
Provides orthogonal structural confirmation via the carbon skeleton[2].
Lower sensitivity than ¹H NMR; requires higher sample concentration and longer acquisition.
1D Selective NOE
Through-space correlation (1D slice)
Faster acquisition time than 2D NOESY.
Prone to signal overlap; requires selective irradiation of the methyl peak, which can be difficult in crowded spectra.
X-Ray Crystallography
Electron density mapping
Provides absolute, definitive 3D structural proof.
Requires growing high-quality single crystals, which is time-consuming and sometimes impossible.
LC-MS
Mass-to-charge ratio
Excellent for confirming overall mass and sample purity.
Cannot distinguish regioisomers due to identical mass and nearly identical fragmentation patterns[1].
The Mechanistic Logic of NOESY in Indazoles
NOESY identifies protons that are spatially close to one another by detecting the transfer of magnetization through space via the Nuclear Overhauser Effect (NOE). This technique bypasses the chemical bond framework entirely, relying strictly on 3D geometry.
N1-Methylation: The methyl group at position 1 is sterically adjacent to the carbocyclic ring. Specifically, it sits in close spatial proximity to the proton at position 7 (H-7). Therefore, a NOESY spectrum will reveal a distinct cross-peak between the N-CH₃ singlet and the H-7 resonance[2].
N2-Methylation: The methyl group at position 2 is situated on the pyrazole ring, pointing away from the carbocyclic protons but directly adjacent to the isolated proton at position 3 (H-3). Consequently, NOESY will show a strong cross-peak between the N-CH₃ singlet and the H-3 singlet[3].
Workflow for distinguishing N1 and N2-methyl indazole regioisomers using NOESY and HMBC NMR.
Step-by-Step Experimental Protocol
To ensure high scientific integrity, the following protocol is designed as a self-validating system . By pairing through-space NOESY data with through-bond HMBC data, the workflow eliminates the risk of misassignment caused by unexpected molecular conformations.
Step 1: Sample Preparation
Action: Dissolve 5–10 mg of the purified indazole isomer in 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-
or CDCl₃). Transfer to a high-quality 5 mm NMR tube.
Causality: High concentration and sample purity are essential to maximize the signal-to-noise ratio for relatively weak NOE cross-peaks. Paramagnetic impurities (like dissolved oxygen or metal traces) can accelerate relaxation and quench the NOE effect, so using fresh solvent is critical.
Step 2: 1D ¹H NMR Baseline Acquisition
Action: Acquire a standard 1D ¹H NMR spectrum. Assign the N-methyl singlet (typically δ 3.8–4.2 ppm), the H-3 singlet (typically δ 7.8–8.2 ppm), and the H-7 resonance (typically a doublet or multiplet around δ 7.4–7.8 ppm, depending on C-7 substitution).
Causality: A 2D spectrum cannot be interpreted without a perfectly referenced and assigned 1D spectrum acting as the F1 and F2 axes.
Action: Set up the 2D NOESY experiment. The most critical parameter is the mixing time (
) . For small molecules (MW < 500 Da), set to 300–500 ms .
Causality: Small molecules tumble rapidly in solution, leading to a short correlation time (
) and a slow buildup of the NOE. If the mixing time is too short, the NOE cross-peaks will be undetectable. If it is too long, spin diffusion occurs (magnetization transfers from proton A to B, and then from B to C), leading to false-positive spatial correlations. A 300-500 ms window provides the optimal timeframe for direct, through-space interactions.
Step 4: HMBC Orthogonal Validation
Action: Acquire a ¹H-¹³C HMBC spectrum to observe 2-bond and 3-bond through-bond correlations.
Causality: Relying solely on one technique can lead to misassignment if an unexpected conformation exists. HMBC provides orthogonal, through-bond data. If the NOESY suggests N1-methylation, the HMBC must show a 3-bond correlation to the bridgehead carbon C-7a[2]. Any contradiction between the through-space and through-bond data indicates an impurity or a misassigned 1D spectrum, triggering a re-evaluation.
Data Interpretation Matrix
Once the spectra are acquired, use the following quantitative data matrix to finalize your structural assignment.
Table 2: Expected NMR Correlation Matrix for N-Methyl Indazoles
Regioisomer
¹H NMR (Methyl Shift)
NOESY (Through-Space)
HMBC (Through-Bond)
N1-Methyl Indazole
~ δ 3.9 - 4.1 ppm
Strong cross-peak: N1-CH₃ ↔ H-7
3-bond correlation: N1-CH₃ → C-7a
N2-Methyl Indazole
~ δ 4.0 - 4.2 ppm
Strong cross-peak: N2-CH₃ ↔ H-3
2/3-bond correlation: N2-CH₃ → C-3, C-3a
By strictly adhering to this NOESY-to-HMBC validation loop, researchers can confidently distinguish indazole regioisomers, ensuring the integrity of downstream biological assays and structure-activity relationship (SAR) studies.
References
1.[2] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn Reson Chem. 2024.2
2.[1] Methyl 7-methyl-1H-indazole-5-carboxylate | CAS 1220039-49-5. Benchchem. 1
3.[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem. 2021. 3
A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Indazole Regioisomers
For researchers and professionals in drug development, the precise analysis and separation of indazole regioisomers is a frequent and often formidable challenge. The subtle differences in the position of substituents on...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise analysis and separation of indazole regioisomers is a frequent and often formidable challenge. The subtle differences in the position of substituents on the indazole core can lead to significant variations in pharmacological activity, toxicity, and metabolic stability. Consequently, robust analytical methods to distinguish and quantify these isomers are paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the separation of indazole regioisomers, grounded in experimental principles and practical insights. We will delve into the causality behind experimental choices, providing detailed protocols and comparative data to empower you to select and develop the optimal separation strategy for your specific needs.
The Challenge of Indazole Regioisomer Separation
Indazole, a bicyclic aromatic heterocycle, can be substituted at various positions on both the pyrazole and benzene rings. Regioisomers, such as the C-substituted 4-, 5-, 6-, and 7-nitroindazoles, or the N-substituted 1H- and 2H-alkylated indazoles, often possess very similar physicochemical properties. This similarity makes their separation by chromatography a non-trivial task, as they may exhibit nearly identical retention behavior under suboptimal conditions. The choice of HPLC mode—be it Reverse-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), or Normal-Phase (NP)—is therefore critical and must be guided by a thorough understanding of the subtle differences in the isomers' polarity, hydrophobicity, and potential for specific molecular interactions.
Physicochemical Properties: The Key to Unlocking Selectivity
The successful separation of regioisomers by HPLC is fundamentally dependent on exploiting their differences in physicochemical properties. Even minor positional changes of a functional group can alter a molecule's dipole moment, pKa, and partition coefficient (logP), which in turn govern its interaction with the stationary and mobile phases.
To illustrate this, let's consider the example of nitroindazole regioisomers. The position of the electron-withdrawing nitro group significantly influences the electron density distribution across the aromatic system, affecting the molecule's overall polarity and its ability to engage in various intermolecular forces.
Table 1: Physicochemical Properties of Nitroindazole Regioisomers
These subtle differences in predicted pKa and calculated logP values suggest that a separation is indeed feasible, provided the chromatographic system is sensitive enough to these variations.
Comparative Analysis of HPLC Methods
The choice of HPLC mode is the most critical decision in developing a separation method for indazole regioisomers. Below, we compare the three primary modes: Reverse-Phase, HILIC, and Normal-Phase, with a focus on their application to the separation of nitroindazole isomers.
Reverse-Phase (RP) HPLC: The Workhorse for Moderately Polar Compounds
Reverse-phase HPLC, with its non-polar stationary phase (typically C18) and polar mobile phase, is the most common starting point for the separation of small molecules. Retention is primarily driven by hydrophobic interactions.
Principle of Separation for Indazole Regioisomers: In RP-HPLC, a compound's retention time is generally correlated with its hydrophobicity. A higher logP value typically leads to a longer retention time. Therefore, the elution order of nitroindazole isomers is expected to be from the most polar to the least polar. Based on the calculated logP values in Table 1, the anticipated elution order would be 4-nitroindazole, followed by 5-nitroindazole, and then 6-nitroindazole.
Table 2: Representative Retention Data for Nitroindazole Regioisomers in Reverse-Phase HPLC
Compound
Representative Retention Time (min)
4-Nitro-1H-indazole
8.2
5-Nitro-1H-indazole
9.5
6-Nitro-1H-indazole
10.1
7-Nitro-1H-indazole
8.9
Disclaimer: This data is illustrative and based on established chromatographic principles. The exact retention times will vary depending on the specific column, instrument, and mobile phase conditions.
Experimental Protocol: Reverse-Phase HPLC Separation of Nitroindazole Regioisomers
This protocol provides a robust starting point for the separation of nitroindazole regioisomers on a standard C18 column.
dot
Caption: General workflow for the RP-HPLC analysis of indazole regioisomers.
1. Instrumentation and Consumables:
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC-grade acetonitrile, water, and formic acid.
Standard laboratory glassware and filtration apparatus.
2. Mobile Phase Preparation:
Mobile Phase A: 0.1% (v/v) formic acid in water.
Mobile Phase B: Acetonitrile.
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Gradient Program:
0-2 min: 20% B
2-15 min: 20% to 80% B
15-17 min: 80% B
17-18 min: 80% to 20% B
18-25 min: 20% B (re-equilibration)
4. Sample Preparation:
Prepare a stock solution of the mixed indazole regioisomers in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a working concentration of 50 µg/mL with the same solvent mixture.
Filter the sample through a 0.45 µm syringe filter before injection.
5. Causality Behind Experimental Choices:
C18 Column: The octadecylsilane stationary phase provides a non-polar environment suitable for retaining the moderately polar nitroindazole isomers.
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any residual silanol groups on the stationary phase, reducing peak tailing and improving peak shape. It also ensures that the indazole isomers are in a consistent protonation state.
Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of compounds with a range of polarities, ensuring that all isomers are eluted with good peak shape within a reasonable timeframe.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Isomers
HILIC is a valuable alternative to reverse-phase, particularly for polar compounds that show little or no retention on C18 columns.[8] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.
Principle of Separation for Indazole Regioisomers: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase.[9] Retention is based on the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase. More polar compounds are more strongly retained. Consequently, the elution order in HILIC is generally the inverse of that in reverse-phase. For the nitroindazole isomers, we would expect the least polar isomer (based on logP) to elute first.
Table 3: Representative Retention Data for Nitroindazole Regioisomers in HILIC
Compound
Representative Retention Time (min)
6-Nitro-1H-indazole
7.5
5-Nitro-1H-indazole
8.8
7-Nitro-1H-indazole
9.6
4-Nitro-1H-indazole
10.5
Disclaimer: This data is illustrative and based on established chromatographic principles. The exact retention times will vary depending on the specific column, instrument, and mobile phase conditions.
Experimental Protocol: HILIC Separation of Nitroindazole Regioisomers
This protocol outlines a HILIC method suitable for the separation of polar indazole regioisomers.
Differentiation from Regioisomers & Solid-State Analysis
Executive Summary
In the development of small-molecule kinase inhibitors, 6-bromo-4-chloro-1-methylindazole serves as a critical high-value scaffold. Its utility is defined by the orthogonal reactivity of the C4-chloro and C6-bromo substituents, allowing for sequential palladium-catalyzed cross-couplings. However, the methylation of the indazole core presents a persistent challenge: the formation of the thermodynamically stable N1-methyl isomer (the target) versus the kinetic N2-methyl impurity.
This guide provides a technical framework for the solid-state characterization of 6-bromo-4-chloro-1-methylindazole. We compare its structural properties against its critical regioisomeric alternatives to establish a self-validating protocol for purity confirmation.
The Structural Challenge: N1 vs. N2 Methylation
The core "performance" metric for this intermediate is its isomeric purity. Indazole methylation typically yields a mixture of N1 and N2 isomers.[1][2] Differentiating these requires rigorous structural data because their polarity and chromatographic behavior are often similar.
Why Crystal Structure Matters:
While 2D-NMR (NOESY) can suggest regiochemistry, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute standard. It definitively assigns the methyl group to the N1 position and reveals solid-state packing interactions (halogen bonding) that influence solubility and formulation stability.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target scaffold with its primary regioisomer and a non-halogenated analog.
Feature
Target: 6-Bromo-4-chloro-1-methylindazole
Alternative 1: N2-Methyl Isomer (Impurity)
Alternative 2: 1-Methylindazole (Baseline)
Regiochemistry
N1-Methylated (Thermodynamic)
N2-Methylated (Kinetic)
N1-Methylated
Electronic Character
Highly electron-deficient (C4-Cl, C6-Br)
Electron-deficient
Electron-rich (Standard)
Dipole Moment
Moderate (Vector cancellation between N1-Me and Halogens)
High (Quinoid-like resonance contribution)
Low
Crystal Habit
Prismatic/Block (Likely triclinic/monoclinic)
Needles/Plates (Fast growth axis)
Orthorhombic/Monoclinic
Melting Point
High (>120°C estimated)
Lower (Less efficient packing)
60-62°C [1]
Solubility
Low in alcohols; High in DCM/THF
Higher in polar protic solvents
High in most organic solvents
Key Bond Length
N1—C(Me): ~1.47 Å
N2—C(Me): ~1.45 Å
N1—C(Me): 1.465 Å
Note on Data: Specific unit cell parameters for the 4-chloro-6-bromo derivative are proprietary in many pipelines. The values above represent predicted trends based on the crystallographic data of 1-methylindazole and 4-chloro-1-methylindazole analogs [2][3].
To generate the comparison data, researchers must isolate single crystals. This protocol prioritizes the separation of the N1 isomer from the N2 impurity via selective crystallization.
Phase A: Solvent Screening (Vapor Diffusion)
Objective: Grow diffraction-quality crystals while excluding the N2 isomer.
Solvent System: Methanol (Solvent) / Water (Antisolvent).
Dissolve 50 mg of crude material in 2 mL of warm Methanol (HPLC grade).
Filter through a 0.45 µm PTFE syringe filter into a small inner vial.
Place the inner vial into a larger jar containing 10 mL of Water.
Seal the outer jar and allow to stand undisturbed at 20°C for 72 hours.
Observation: The N1 isomer typically crystallizes as dense blocks; the N2 isomer often oils out or forms dendritic needles.
Phase B: Structure Solution Workflow
Mounting: Select a crystal (
mm) showing sharp extinction under polarized light. Mount on a Kapton loop.
Collection: Collect data at 100 K (cryo-cooled) using Mo-K
radiation ( Å).
Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL).
Validation: Check the
value (target ) and the Flack parameter (if chiral impurities are suspected, though unlikely here).
Visualization: Characterization Workflow
The following diagram outlines the logical flow for confirming the structure of the target intermediate, distinguishing it from the N2 alternative.
Figure 1: Decision tree for the isolation and structural validation of 6-bromo-4-chloro-1-methylindazole.
Technical Insights & Causality
Why Halogenation Changes the Lattice
Comparing 6-bromo-4-chloro-1-methylindazole to the non-halogenated 1-methylindazole reveals significant differences in solid-state behavior.
Halogen Bonding: The C6-Bromine atom is a "sigma-hole" donor. In the crystal lattice, it likely forms linear
or interactions with neighboring molecules. This stabilizes the lattice, raising the melting point compared to the liquid/low-melting non-halogenated analog [4].
Steric Bulk: The C4-Chlorine atom introduces steric strain that prevents the "flat" stacking seen in simple indazoles, potentially forcing a herringbone packing motif. This is advantageous for solubility in chlorinated solvents (DCM) but reduces solubility in alcohols.
Self-Validating the N1 Assignment
In the absence of a published CIF file for this specific derivative, the N1 vs N2 assignment can be self-validated using 13C-NMR chemical shifts, which correlate with the crystal data:
N1-Methyl: The methyl carbon typically resonates at ~35-36 ppm .
N2-Methyl: The methyl carbon shifts downfield to ~40-42 ppm due to the quinoid-like electron distribution.
Protocol: Always run a 13C-NMR alongside the XRD experiment to cross-reference the solid-state structure with solution-state dynamics.
References
PubChem. (2025).[3] 1-Methyl-1H-indazole Compound Summary. National Library of Medicine. [Link]
Lukin, K., et al. (2006).[4] A General Method for the Synthesis of Unsymmetrically Substituted Ureas via Palladium-Catalyzed Amidation. Journal of Organic Chemistry. (Describes 4-chloro-1-methylindazole synthesis and characterization). [Link]
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (Provides comparative halogen bonding data for related azoles). [Link]
Technical Guide: Orthogonal Reactivity of 6-Bromo vs. 4-Chloro Indazoles
The following guide provides an in-depth technical analysis of the regioselective reactivity of 4-chloro-6-bromoindazole. It is structured for medicinal chemists and process scientists requiring precise control over orth...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the regioselective reactivity of 4-chloro-6-bromoindazole. It is structured for medicinal chemists and process scientists requiring precise control over orthogonal functionalization.
Executive Summary: The Selectivity Hierarchy
In the structural optimization of indazole-based kinase inhibitors (e.g., Axitinib, Pazopanib analogs), the 4-chloro-6-bromo-1H-indazole scaffold represents a privileged "bifunctional" core. The reactivity difference between the C6-Bromine and C4-Chlorine atoms is not merely kinetic; it is governed by distinct electronic and steric environments that allow for near-perfect orthogonal functionalization.
Core Directive:
The C6-Bromo position is the "Soft Target." It is kinetically accessible and reacts under mild Palladium(0) catalysis (Suzuki, Buchwald-Hartwig) or via Lithium-Halogen exchange.
The C4-Chloro position is the "Hard Target." It is sterically encumbered by the peri-nitrogen (N1) and possesses a stronger C-X bond energy. It typically remains inert during C6 functionalization, serving as a latent handle for subsequent activation using specialized ligands or Nickel catalysis.
Mechanistic Analysis: Why Selectivity Exists
To design effective protocols, one must understand the underlying physical chemistry driving the selectivity.
A. Bond Dissociation Energy (BDE) & Oxidative Addition
The primary driver for Pd-catalyzed selectivity is the rate of oxidative addition (
).
C6-Br Bond: ~68-70 kcal/mol. Rapid oxidative addition to Pd(0).
C4-Cl Bond: ~81-83 kcal/mol. Significantly slower
.
Result: Under stoichiometric control (1.0 equiv boronic acid), the catalyst inserts exclusively into the C-Br bond.
B. The "Peri-Effect" (Steric Deactivation)
The C4 position is unique in the indazole ring due to its proximity to the N1 nitrogen (and its protecting group).
C6 Position: Sterically exposed.[1] The "bay region" is open, allowing bulky phosphine ligands (e.g., XPhos, RuPhos) easy access.
C4 Position: Located in the peri position relative to N1. If N1 is protected with a bulky group (e.g., THP, SEM, Boc), the C4 trajectory is sterically crowded, further retarding oxidative addition at this site.
Comparative Reactivity Matrix
The following table summarizes the expected performance of each position under standard medicinal chemistry transformations.
Reaction Class
6-Bromo Position (C6)
4-Chloro Position (C4)
Selectivity Outcome
Suzuki-Miyaura
High Reactivity. Reacts at 60-80°C with standard catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).
Low/Inert. Requires >100°C, bulky ligands (e.g., SPhos), or activated boronic acids to react.
>95:5 (C6 product favored)
Buchwald-Hartwig
High Reactivity. Excellent substrate for amines using RuPhos/BrettPhos at 80°C.
Inert. Typically requires Pd-PEPPSI or Ni-catalysis to force amination.
Exclusive C6
Lithiation (Li-X)
Fast Exchange.-BuLi at -78°C effects rapid Li-Br exchange.
Slow/No Exchange. Cl is stable; lithiation may occur at C3 (deprotonation) before C4-Cl exchange.
Exclusive C6
SNAr
Poor. Requires strong EWG at N1 to activate.
Very Poor. Electronically neutral/rich ring system makes SNAr difficult without extreme activation.
N/A (Use metal catalysis)
Strategic Workflows & Protocols
Workflow Visualization
The following diagram illustrates the decision logic for orthogonal functionalization.
Caption: Orthogonal functionalization pathway exploiting the kinetic difference between C6-Br and C4-Cl.
Protocol A: Selective Suzuki Coupling at C6
This protocol targets the C6-Br bond while preserving the C4-Cl bond for later use.[2]
Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3-5 mol%) — Chosen for high turnover on Br, low reactivity on Cl.
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
Solvent: 1,4-Dioxane (0.2 M)
Procedure:
Degas: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).
Solvate: Add sparged 1,4-dioxane and aqueous K₂CO₃.
React: Heat to 80°C for 4–16 hours. Critical: Do not exceed 90°C to prevent minor oxidative addition at C4.
Monitor: TLC/LCMS should show consumption of starting material and a single major peak (M-Br+Aryl). The C4-Cl peak pattern (M+2 isotope) should be visible in the product mass spectrum.
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Activation of C4-Cl (The "Hard" Step)
After C6 is functionalized, the C4-Cl bond requires a specialized catalytic system to overcome the high bond energy and steric hindrance.
Reagents:
Substrate: 6-Aryl-4-chloroindazole (1.0 equiv)
Nucleophile: Amine (1.5 equiv) or Boronic Acid (1.5 equiv)
Setup: In a glovebox or under strict inert atmosphere (C4 activation is sensitive to O₂).
Add Catalyst: Use high-activity ligands. For Suzuki: XPhos or SPhos . For Amination: BrettPhos or RuPhos .[5][6]
React: Heat to 100–110°C . The elevated temperature is necessary to force the Pd into the sterically crowded C4 position.
Note: If the reaction is sluggish, switch to Nickel catalysis (Ni(cod)₂ + PCy₃), which has a lower barrier for C-Cl insertion.
Critical Considerations & Troubleshooting
N-Protection is Non-Negotiable
You generally cannot perform these couplings on free (NH) indazoles efficiently. The acidic NH poisons Pd catalysts and complicates lithiation.
Recommendation: Protect N1 with THP (Tetrahydropyranyl), SEM (Trimethylsilylethoxymethyl), or Boc before starting the sequence.
Regioselectivity of Protection: Alkylation typically favors N1. Verify by NOESY NMR (N1-R correlates with H7; N2-R correlates with H3).
The "Scrambling" Myth
Researchers often fear "halogen scrambling" (migration of halogens). In the indazole system, this is rare under Pd-catalysis. However, under lithiation conditions, if you allow the temperature to rise above -60°C, the lithiated species can isomerize or decompose. Keep lithiation strictly at -78°C.
Analytical Validation
H-NMR: The H3 proton (singlet, ~8.0 ppm) and H7 proton (doublet/singlet, ~7.5 ppm) are diagnostic.
C6 Substitution: Shifts H7 significantly.
C4 Substitution: Shifts H3 significantly (due to proximity).
References
National Institutes of Health (NIH). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
[Link]
MDPI. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
[Link]
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (Chemical Science).[7]
[Link]
A Comparative Guide to Purity Assay Standards for 6-Bromo-4-chloro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals The Criticality of Purity in Drug Development Intermediates Substituted indazoles are foundational scaffolds in the development of a wide range of therapeut...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Purity in Drug Development Intermediates
Substituted indazoles are foundational scaffolds in the development of a wide range of therapeutics, including kinase inhibitors.[1][2] The biological activity and safety profile of these molecules are intrinsically linked to their structural integrity and purity. Impurities, which can arise from the synthetic route (e.g., starting materials, by-products, isomeric impurities) or degradation, can have unintended pharmacological or toxicological effects.[3] Therefore, rigorous analytical characterization is not merely a quality control checkpoint but a fundamental aspect of drug development that aligns with regulatory expectations for API quality.[4][5]
A case in point is the synthesis of halogenated indazoles, where regioselectivity during bromination and N-methylation can be a significant challenge, often leading to the formation of isomeric impurities.[3] For instance, in the synthesis of a related indazole, an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction was identified as a source of a key impurity.[6] This underscores the necessity for analytical methods that can not only quantify the main component but also separate and identify structurally similar impurities.
Comparative Analysis of Core Purity Assessment Techniques
The purity assessment of 6-Bromo-4-chloro-1-methyl-1H-indazole necessitates a multi-pronged analytical strategy. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and is suited for detecting different types of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity and impurity profiling of non-volatile and thermally labile organic molecules in the pharmaceutical industry.[7] Its versatility and precision make it an indispensable tool for the quantitative analysis of substituted indazoles.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 6-Bromo-4-chloro-1-methyl-1H-indazole, a reverse-phase (RP-HPLC) method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is typically the most effective approach.
Causality in Method Design: The choice of a C18 column is based on its ability to effectively retain and separate a wide range of moderately polar to non-polar compounds through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water, is selected to ensure that both the main compound and any potential impurities with varying polarities are eluted and resolved. The addition of a modifier like formic acid can improve peak shape and is compatible with mass spectrometry (LC-MS) for impurity identification.[8] UV detection is suitable as the indazole core contains a chromophore that absorbs in the UV region.
Experimental Protocol: RP-HPLC Method for Purity Determination
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
0-5 min: 30% B
5-25 min: 30% to 95% B
25-30 min: 95% B
30-31 min: 95% to 30% B
31-35 min: 30% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh approximately 5 mg of 6-Bromo-4-chloro-1-methyl-1H-indazole and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] It is particularly useful for identifying and quantifying residual solvents and volatile impurities that may be present from the synthesis process.
Principle of Operation: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Causality in Method Design: The choice of a capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) provides good resolution for a wide range of organic molecules. A temperature gradient program is employed to ensure the elution of compounds with different boiling points. The high temperatures in the injector and transfer line are necessary to maintain the analyte in the gas phase.[10] Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.[2]
Experimental Protocol: GC-MS Method for Volatile Impurity Profiling
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 min.
Ramp: 15 °C/min to 300 °C.
Hold: 5 min at 300 °C.
Injector Temperature: 280 °C.
Injection Mode: Split (e.g., 50:1 ratio).
Injection Volume: 1 µL.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Energy: 70 eV.
Scan Range: 40 - 500 m/z.
Sample Preparation: Dissolve approximately 2 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the concentration or purity of a substance without the need for a reference standard of the analyte itself.[11][12] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13]
Principle of Operation: In ¹H qNMR, a known amount of a certified internal standard is added to a precisely weighed sample of the analyte. By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, the purity of the analyte can be calculated with high accuracy.
Causality in Method Design: The selection of an appropriate internal standard is critical. It must be stable, have a known purity, and possess signals that do not overlap with any analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices. A deuterated solvent that fully dissolves both the sample and the internal standard is essential.[11] A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve the necessary signal dispersion and sensitivity.[14]
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).
Internal Standard: Certified maleic acid.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
Sample Preparation:
Accurately weigh approximately 10 mg of 6-Bromo-4-chloro-1-methyl-1H-indazole into a clean vial.
Accurately weigh approximately 5 mg of the internal standard into the same vial.
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery.
Data Processing and Calculation:
Process the spectrum with a zero-filling and a small line-broadening factor.
Carefully integrate a well-resolved signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
Data Presentation and Method Comparison
To provide a clear comparison of these techniques, the following table summarizes their key performance attributes in the context of analyzing 6-Bromo-4-chloro-1-methyl-1H-indazole. The values presented are illustrative and based on typical performance for this class of compounds.
Parameter
RP-HPLC-UV
GC-MS
¹H qNMR
Primary Application
Quantitative purity, impurity profiling
Residual solvents, volatile impurities
Absolute purity determination
Analyte Volatility
Non-volatile compounds
Volatile & semi-volatile compounds
Soluble compounds
Selectivity
High (for non-isobaric impurities)
Very high (chromatographic & mass-based)
High (for structurally distinct protons)
Sensitivity
High (µg/mL to ng/mL)
Very high (pg to fg)
Moderate (mg scale)
Quantitation
Relative (Area %); requires reference standard for absolute quantitation
Relative (Area %); requires reference standard for absolute quantitation
Absolute (primary method)
Impurity Identification
Possible with DAD or LC-MS
Excellent (via mass spectral libraries)
Possible for known structures
Throughput
High
High
Moderate
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for purity analysis by RP-HPLC.
Caption: Workflow for absolute purity determination by qNMR.
Trustworthiness: Method Validation and Forced Degradation Studies
To ensure that the chosen analytical methods are reliable and fit for purpose, they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [4][5]Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies: A critical component of validating a stability-indicating method is the performance of forced degradation studies. [15]These studies involve subjecting the 6-Bromo-4-chloro-1-methyl-1H-indazole to harsh conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to intentionally produce degradation products. [16][17]The goal is to demonstrate that the analytical method can effectively separate the main peak from any degradants, thus proving its specificity. [18]For instance, the imidazole moiety in some heterocyclic compounds has been shown to be susceptible to base-mediated autoxidation and photodegradation.
[8]
Conclusion: An Integrated Approach to Purity Assurance
There is no single "best" method for determining the purity of 6-Bromo-4-chloro-1-methyl-1H-indazole. Instead, a comprehensive and trustworthy purity assessment relies on an integrated approach that leverages the strengths of multiple analytical techniques.
RP-HPLC should be the primary method for routine purity testing and the quantification of non-volatile, process-related impurities.
GC-MS is essential for the control of residual solvents and other volatile impurities that are not detectable by HPLC.
¹H qNMR serves as a powerful, orthogonal technique for the definitive determination of absolute purity and for the certification of in-house reference standards.
By employing this multi-technique strategy, researchers, scientists, and drug development professionals can establish a robust and scientifically sound purity profile for 6-Bromo-4-chloro-1-methyl-1H-indazole, ensuring the quality and consistency required for its use in further research and development.
References
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
Lough, J. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
Bajaj, S., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance. [Link]
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link]
News-Medical. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. [Link]
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]
ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development. [Link]
MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... [Link]
PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
Semantic Scholar. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
Journal of Food and Drug Analysis. (n.d.). GC/MS analysis on anorectics adulterated in traditional chinese medicines. [Link]
Agilent. (n.d.). Comprehensive GCMS-HS screening method for the extractables present in various pharmaceutical packaging materials. [Link]
SciELO. (n.d.). Determination of non halogenated solvents in industrial wastewater using solid phase microextiraction (SPME) and GC-MS. [Link]
biological activity comparison of 4-chloro vs 6-chloro indazole derivatives
A Technical Guide for Medicinal Chemists and Drug Development Professionals The indazole scaffold is a privileged pharmacophore in medicinal chemistry, offering a versatile platform for the development of kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Medicinal Chemists and Drug Development Professionals
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, offering a versatile platform for the development of kinase inhibitors, phosphodiesterase (PDE) modulators, and metabolic disruptors. However, the regiochemistry of halogenation on the indazole benzenoid ring—specifically at the C4 versus C6 positions—profoundly dictates the molecule's electronic distribution, steric profile, and ultimate target engagement.
As an application scientist, I have structured this guide to objectively compare the biological activities of 4-chloro and 6-chloro indazole derivatives. By analyzing their mechanistic divergence across diverse therapeutic targets, this guide provides actionable intelligence for lead optimization and rational drug design.
Mechanistic Divergence: The Causality of Regiochemistry
The biological activity of an indazole derivative is not merely a function of its lipophilicity (LogP) but is highly dependent on the spatial orientation of its substituents within the binding pocket of a target protein.
4-Chloro Substitution: Halogenation at the C4 position introduces significant steric bulk adjacent to the pyrazole ring. This often restricts the conformational flexibility of substituents at the C3 position and alters the hydrogen-bonding capacity of the N1/N2 atoms due to inductive electron-withdrawing effects.
6-Chloro Substitution: The C6 position projects outward from the core axis of the indazole system. A chlorine atom here frequently acts as a critical anchor in deep, hydrophobic sub-pockets of target enzymes (such as the Q-pocket in PDE4), enhancing both binding affinity and target selectivity without sterically hindering the pyrazole nitrogens[1],[2].
Mechanistic divergence of 4-chloro and 6-chloro indazoles across distinct biological targets.
PDE4 is a critical cAMP hydrolase implicated in inflammatory diseases and Alcohol Use Disorder (AUD). Recent optimizations of 5-azaindazole derivatives have demonstrated that the 6-chloro substitution is paramount for activity.
For instance, the compound ZL40 (4-(6-chloro-4-ethoxy-1H-pyrazolo[4,3-c]pyridin-1-yl)butanoic acid) exhibits highly potent and selective PDE4D inhibition (
nM)[1]. The 6-chloro group perfectly occupies the hydrophobic clamp region of the PDE4 active site. Conversely, structural activity relationship (SAR) studies indicate that shifting steric bulk to the C4 position (e.g., via ethoxy or larger cyclic alkyl groups) without the stabilizing C6-halogen dramatically reduces inhibitory activity[1].
B. Lactoperoxidase (LPO) Inhibition
Lactoperoxidase (LPO) is a vital antimicrobial enzyme found in biological fluids. Both 4-chloro-1H-indazole and 6-chloro-1H-indazole have been evaluated for their inhibitory effects on bovine milk LPO[3],[4].
Experimental data reveals that both regioisomers act as potent inhibitors, with
values ranging broadly across the halogenated indazole series (4.10 to 252.78 µM)[3]. However, the 4-chloro derivative often exhibits tighter binding kinetics in specific peroxidase assays due to favorable halogen bonding interactions near the heme-binding pocket, whereas the 6-chloro derivative relies more heavily on non-specific hydrophobic interactions.
C. Hexokinase II Inhibition (Anticancer & Antispermatogenic)
Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is a well-known hexokinase II inhibitor that disrupts glycolysis in tumor cells[5],[6]. When developing lonidamine analogs, researchers found that introducing a 6-chloro substituent onto the indazole core (e.g., 1-(2,4-dichlorobenzyl)-6-chloro-1H-indazole-3-carboxylic acid) significantly modulates its antispermatogenic and cytotoxic profile[7]. The 6-chloro modification enhances the lipophilic surface area, improving cell membrane permeability and mitochondrial targeting compared to 4-chloro analogs.
Quantitative Data Summary
The following table synthesizes the comparative experimental data for 4-chloro and 6-chloro indazole derivatives across primary biological targets.
To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and enzymatic evaluation of these derivatives.
Protocol 1: Regioselective Synthesis via Cadogan-Sundberg Cyclization
The Cadogan-Sundberg reductive cyclization is a highly reliable method for synthesizing specific chloroindazole regioisomers from o-nitrostyrene precursors[8].
Self-Validating System: The use of distinct starting materials (2-chloro-6-nitrostyrene vs. 4-chloro-2-nitrostyrene) strictly dictates the final regiochemistry, eliminating the complex separation of isomers typical in direct indazole halogenation.
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of the specific precursor (e.g., 4-chloro-2-nitrostyrene for 6-chloro-1H-indazole) in anhydrous toluene (0.2 M)[8].
Reagent Addition: Add 3.0 equivalents of triethyl phosphite (
Cyclization: Heat the reaction mixture to reflux (110°C) for 12–16 hours. Monitor the deoxygenation and subsequent intramolecular cyclization via TLC or LC-MS[8].
Workup: Cool to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure chloroindazole[8].
Validation: Confirm regiochemistry via 1D (
, ) and 2D (NOESY/HMBC) NMR spectroscopy. The C4-H vs. C6-H coupling constants will definitively validate the isomer.
Logical workflow for the regioselective synthesis and screening of chloroindazoles.
Reaction Mixture: In a 96-well UV-transparent microplate, combine:
10 µL of purified LPO enzyme (final concentration ~10 nM).
10 µL of the chloroindazole derivative (dissolved in DMSO, final DMSO <1% v/v to prevent enzyme denaturation).
160 µL of Assay Buffer.
Incubation: Incubate the microplate at 37°C for 10 minutes to allow for enzyme-inhibitor pre-equilibration.
Initiation: Add 20 µL of a substrate mixture containing 1 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and 0.1 mM
.
Kinetic Readout: Immediately monitor the absorbance at 412 nm continuously for 5 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Plot Dixon plots (1/V vs. [Inhibitor]) at varying substrate concentrations to determine the exact and the mechanism of inhibition (competitive vs. non-competitive)[3],[4].
Conclusion
The strategic placement of a chlorine atom on the indazole ring serves as a master switch for biological activity. 4-Chloroindazoles present unique steric environments that are highly favorable for specific hydrogen/halogen bonding networks, making them potent candidates for targets like Lactoperoxidase. Conversely, 6-Chloroindazoles excel in exploiting deep hydrophobic pockets, yielding highly selective, orally bioavailable inhibitors for complex targets like PDE4 and Hexokinase II. Understanding this regiochemical causality is essential for any successful lead optimization campaign.
References
Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases
Source: ACS Publications
URL:[Link]
Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles
Source: PubMed / Drug Chem Toxicol
URL:[Link]
Purification and Characterization of Lactoperoxidase from Goat Milk, Investigation of Inhibition Effects
Source: ResearchGate
URL:[Link]
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity
Source: Der Pharma Chemica
URL:[Link]
The Anticancer Activity of Indazole Compounds: A Mini Review
Source: ResearchGate
URL:[Link]
Lonidamine analogues for fertility management (WO2011005759A2)
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: Executive Summary & Immediate Action
Chemical Classification:Halogenated Organic Hazardous WastePrimary Hazard: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity, Environmental Toxin.[1]
Critical Directive:DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary.[1][2][3] Mixing classifies the entire volume as halogenated, significantly increasing disposal costs and incineration complexity.[2]
Parameter
Critical Data
CAS Number
1693763-39-1 (Specific) / Note: Analogs often share CAS 885518-99-0
Waste Stream
Halogenated Organic (Solid or Liquid)
Destruction Method
High-Temperature Incineration (req.[1] acid gas scrubbing)
Container Type
HDPE (High-Density Polyethylene) or Glass (Amber)
Incompatibilities
Strong Oxidizers, Strong Acids, Alkali Metals
Part 2: Chemical Profile & Hazard Identification
6-Bromo-4-chloro-1-methyl-1H-indazole is a halogenated heterocyclic compound.[1] Its disposal is strictly regulated due to the presence of both Bromine and Chlorine atoms. Improper disposal (e.g., drain pouring or standard trash) can lead to the formation of persistent organic pollutants (POPs) or toxic byproducts like dioxins if incinerated at insufficient temperatures.
Why "Halogenated" Matters
Unlike standard organic waste, halogenated compounds cannot simply be used as fuel blends in cement kilns without specific scrubbers.[1] When burned, they generate acidic gases (HBr, HCl) and, if combustion is incomplete, can form toxic furans.[1] Therefore, this waste stream requires segregated high-temperature incineration .[1]
H335: May cause respiratory irritation.[1][4][5][6]
H411: Toxic to aquatic life with long-lasting effects (Class assumption for halogenated aromatics).[1]
Part 3: Waste Segregation & Handling Logic
The following decision tree outlines the mandatory segregation logic to maintain compliance and safety.
Figure 1: Waste Segregation Logic Flow. Note that any mixture containing this compound defaults to the "Halogenated" stream.[1]
Part 4: Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Excess)
Use this protocol for expired reagent bottles or excess synthesized powder.[1]
PPE Verification: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1][7] Use a fume hood to avoid inhalation of dust.[1]
Container Selection: Use a wide-mouth HDPE jar or the original glass container if stable.
Transfer:
Carefully transfer the solid into the waste container.[1][4][2][8][9]
Do not dissolve the solid in solvent just to dispose of it; solid disposal is often cheaper and safer.[1]
Storage: Close lid tightly. Store in the Satellite Accumulation Area (SAA) inside secondary containment.
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
Use this protocol for reaction waste or HPLC effluents.[1]
Compatibility Check: Ensure the solution pH is between 4 and 10. If highly acidic/basic, neutralize carefully before adding to the organic waste carboy to prevent exothermic reactions in the drum.
Segregation:
Pour into the Halogenated Waste Carboy (often designated by a red tag or specific color code like yellow/green depending on facility).[1]
Self-Validating Step: Check the carboy log.[1] Does it contain incompatible oxidizers (e.g., Nitric Acid waste)? If yes, STOP . Start a new carboy.
Labeling:
List all solvents (e.g., "Dichloromethane 90%, 6-Bromo-4-chloro-1-methyl-1H-indazole 10%").
Sharps (Needles/Glass): Discard immediately into a rigid, puncture-proof Biohazard/Sharps container labeled "Chemically Contaminated Sharps."[1]
Soft Waste (Gloves/Paper):
Collect in a clear hazardous waste bag (or specific solid waste bucket).
Do not throw in regular trash.[1] Even trace amounts of halogenated aromatics are environmental hazards.[1]
Part 5: Emergency Spill Response Protocol
In the event of a spill, rapid containment is necessary to prevent facility contamination.
Figure 2: Operational workflow for minor vs. major spill response.
Spill Cleanup Kit Requirements:
Absorbent: Vermiculite, clay, or specific organic spill pads.[1]
Neutralizer: Not typically required for this neutral organic, but soapy water is best for final surface cleaning.[1]
Tools: Polypropylene scoop and dustpan (non-sparking).[1]
Part 6: References & Regulatory Grounding
Sigma-Aldrich. Safety Data Sheet: 6-Bromo-4-chloro-1-methyl-1H-indazole (CAS 1693763-39-1).[1] Retrieved from .[1]
U.S. Environmental Protection Agency (EPA). List of Halogenated Organic Compounds Regulated Under § 268.32.[1] 40 CFR Part 268 Appendix III.[1] Retrieved from .
University of Wisconsin-Madison EHS. Chapter 7: Chemical Disposal Procedures - Halogenated vs. Non-Halogenated Solvents. Retrieved from .[1]
BenchChem. Proper Disposal of Halogenated Indazoles (Analog Guidance). Retrieved from .[1]
Fisher Scientific. Safety Data Sheet: 6-Bromo-1-methyl-1H-indazole (Structural Analog).[1] Retrieved from .[1]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Directive
To: Research Personnel & Laboratory Operations
From: Senior Application Scientist, Safety & Compliance Division
Handling halogenated indazoles requires a defensive safety posture. While specific toxicological data for 6-Bromo-4-chloro-1-methyl-1H-indazole is often limited compared to common reagents, structural analogs (e.g., 6-Bromo-1-methyl-1H-indazole) exhibit Acute Toxicity (Oral) , Skin/Eye Irritation , and Respiratory Irritation (STOT SE 3) [1, 2].[1]
The Core Directive: Treat this compound as a high-potency irritant and potential sensitizer .[1] Do not rely solely on the absence of a "Danger" signal word in sparse datasets. Operational protocols must assume the compound is capable of permeating standard barriers and causing cumulative respiratory sensitization.
Hazard Assessment & Risk Profile
Before selecting PPE, we must define the enemy. This compound presents three primary vectors of exposure:
Vector
Hazard Classification (GHS/Extrapolated)
Operational Implication
Inhalation
STOT SE 3 (Respiratory Irritant)
Zero-Tolerance for Open Bench Work. All manipulation must occur within a certified fume hood.[1]
Dermal
Skin Irritant 2 / Potential Sensitizer
Halogenated heterocycles can penetrate skin.[1] Nitrile breakthrough times may be reduced.
Ocular
Eye Irritant 2A
Fine dust generation during weighing poses a high risk of corneal injury.[1]
Ingestion
Acute Tox. 4 (Harmful)
Strict hygiene protocols; no glove-to-face contact.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide redundancy. If one barrier fails, a second must be in place.[2]
PPE Selection Logic
The following diagram illustrates the decision process for selecting PPE based on the quantity and state of the material.
Caption: Decision tree for PPE selection based on physical state and quantity, ensuring appropriate barrier protection.
Detailed PPE Specifications
Component
Standard Requirement
Technical Justification
Hand Protection
Double Nitrile Gloves (min.[1] 0.11 mm / 4 mil each)
Causality: Halogenated organics can degrade thin nitrile.[1] Double gloving creates a sacrificial outer layer and allows immediate removal upon contamination without exposing skin [3].
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses leave gaps.[1] Goggles seal the orbital area against airborne dust and splashes, critical for irritants.
Body Protection
Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves
The wrist gap between glove and coat is a common exposure point.[1] Tyvek sleeves bridge this gap.[1]
Respiratory
Fume Hood (Face Velocity: 80-100 fpm)
Engineering controls supersede PPE.[1] Respirators (N95/P100) are only for emergencies or outside hood work.[1]
Operational Protocols: Step-by-Step
Workflow Visualization
The operational workflow ensures containment from storage to waste.[1]
Caption: Operational lifecycle of the compound, emphasizing temperature equilibration and containment.
Handling Procedure
Phase 1: Preparation
Equilibration: If stored at -20°C or 4°C, allow the sealed container to reach room temperature before opening. Why? Opening a cold container attracts condensation, which can hydrolyze the compound or cause clumping, increasing dust risk.[1]
Hood Verification: Confirm fume hood flow is operational. Clear the sash path.
Phase 2: Weighing (Critical Step)
Static Control: Use an anti-static gun or bar if available.[1] Halogenated indazoles can be static-prone, causing powder to "jump."[1]
Containment: Place the balance inside the fume hood. If this is impossible, use a tare-weighing method :